molecular formula C10H11BrO2 B1331123 4-(4-Bromophenyl)butanoic acid CAS No. 35656-89-4

4-(4-Bromophenyl)butanoic acid

Cat. No.: B1331123
CAS No.: 35656-89-4
M. Wt: 243.1 g/mol
InChI Key: AGIIMNQWNPUJPT-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74918. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIIMNQWNPUJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291329
Record name 4-(4-Bromophenyl)butanoic acid
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35656-89-4
Record name 35656-89-4
Source DTP/NCI
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Record name 4-(4-Bromophenyl)butanoic acid
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Record name 4-(4-Bromophenyl)butyric Acid
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Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 4-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Bromophenyl)butanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the characteristic chemical shifts, provides a detailed experimental protocol for data acquisition, and illustrates the analytical workflow.

¹H NMR Spectral Data of this compound

The analysis of the ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments within the molecule. The data, acquired in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer, is summarized in the table below. The aromatic region displays two doublets, characteristic of a para-substituted benzene ring, while the aliphatic side chain shows three distinct multiplets. The acidic proton of the carboxylic acid is often broad and may not be observed, as is the case in this dataset.[1][2]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ar-H (ortho to Br)7.40Doublet (d)2H8.4
Ar-H (ortho to alkyl)7.06Doublet (d)2H8.4
-CH₂- (benzylic)2.63Triplet (t)2H7.8
-CH₂- (α to COOH)2.36Triplet (t)2H7.2
-CH₂- (β to COOH)1.97Doublet of Triplets (dt)2H7.2, 7.8
-COOHNot Observed---

Experimental Protocol for ¹H NMR Spectroscopy

The following section details a standardized protocol for the acquisition of a high-quality ¹H NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, standard 5 mm NMR tube.

2. Spectrometer Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Tune and match the probe to the appropriate frequency for ¹H nuclei.

3. Data Acquisition:

  • Set the spectrometer to the desired frequency (e.g., 300 MHz or higher for better resolution).

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Set the appropriate spectral width to encompass all expected proton signals.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

4. Data Processing:

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

¹H NMR Analysis Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, from initial sample preparation to the final structural assignment of the proton signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis start Weigh Compound dissolve Dissolve in CDCl3 with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Peaks phase_baseline->integrate reference Reference to TMS integrate->reference analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants reference->analyze assign Assign Signals to Protons analyze->assign elucidate Final Structure Elucidation assign->elucidate

Figure 1. Workflow for ¹H NMR Analysis.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 4-(4-bromophenyl)butanoic acid, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its structural elucidation via mass spectrometric techniques.

Core Data Summary

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions that provide valuable structural information. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

Table 1: Mass Spectral Data for this compound
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
24498[M+2]⁺• (Molecular ion with ⁸¹Br)
242100[M]⁺• (Molecular ion with ⁷⁹Br)
185Not Available[M - COOH]⁺ (Loss of carboxyl group)
183Not Available[M - COOH]⁺ (Loss of carboxyl group)
171Not Available[C₇H₆Br]⁺
169Not Available[C₇H₆Br]⁺
115Not Available[C₉H₇]⁺
9018.9[C₇H₆]⁺•
776.4[C₆H₅]⁺

Note: The relative intensities for some fragments were not available in the public data. The molecular ion peaks are assigned based on the characteristic 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br.

Elucidation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) follows several key pathways, initiated by the ionization of the molecule to form the molecular ion radical, [M]⁺•.

  • Molecular Ion Formation : The molecule readily forms a molecular ion, which is observed as a pair of peaks at m/z 242 and 244, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. The near-equal intensity of these peaks is a hallmark of a monobrominated compound.

  • Alpha-Cleavage : A common fragmentation pathway for carboxylic acids is the cleavage of the bond alpha to the carbonyl group, leading to the loss of the carboxyl group as a radical. This results in the formation of a resonance-stabilized secondary carbocation at m/z 183 and 185.

  • McLafferty Rearrangement : Another characteristic fragmentation for carboxylic acids involves a McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This would result in the formation of a neutral enol and a charged alkene.

  • Benzylic Cleavage : The bond between the beta and gamma carbons is a benzylic position. Cleavage at this bond is favorable as it leads to the formation of a stable benzylic cation. This fragmentation would result in a tropylium-like ion at m/z 169 and 171.

  • Further Fragmentation : The bromotropylium ion can then lose a bromine radical to form a phenyl cation at m/z 91, which can further fragment to smaller aromatic ions.

The following diagram illustrates the proposed primary fragmentation pathways:

fragmentation_pathway M [C₁₀H₁₁BrO₂]⁺• m/z 242/244 F1 [C₉H₁₀Br]⁺ m/z 183/185 M->F1 - •COOH F2 [C₇H₆Br]⁺ m/z 169/171 M->F2 - C₃H₅O₂• (Benzylic Cleavage) F4 [C₄H₅O₂]⁺• m/z 85 M->F4 McLafferty Rearrangement F3 [C₆H₅]⁺ m/z 77 F2->F3 - Br•

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Solution Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.

  • Derivatization (Optional but Recommended) : For improved chromatographic performance and volatility, derivatization of the carboxylic acid group is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • To 100 µL of the sample solution, add 50 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 60-70°C for 30 minutes.

    • The resulting solution contains the trimethylsilyl (TMS) ester of the analyte.

2. Gas Chromatography (GC) Conditions

  • Instrument : Agilent 7890B GC system or equivalent.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature : 250°C.

  • Injection Volume : 1 µL (splitless or split injection depending on concentration).

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • Instrument : Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode : Electron Ionization (EI).

  • Ionization Energy : 70 eV.

  • Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Mass Scan Range : m/z 40-400.

  • Solvent Delay : 3-5 minutes (to prevent filament damage from the solvent).

4. Data Analysis

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to this compound (or its TMS derivative).

  • Analyze the mass spectrum of the identified peak, noting the molecular ion and key fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and methodologies are crucial for its unambiguous identification and characterization in various scientific applications.

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 4-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Bromophenyl)butanoic acid. This document outlines the expected spectral features, provides detailed experimental protocols for sample analysis, and presents the data in a clear, tabular format for easy interpretation. The logical workflow of the spectral analysis and the molecular structure are visualized to aid in understanding.

Introduction to the FT-IR Analysis of this compound

This compound is a carboxylic acid derivative containing a brominated aromatic ring. Its structure comprises several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure and functional groups present in a sample. By analyzing the vibrational modes of the molecule's bonds, researchers can confirm its identity and purity.

The primary functional groups of interest in this compound are the carboxylic acid group (-COOH), the para-substituted benzene ring, and the aliphatic carbon chain. Each of these components will produce distinct peaks in the FT-IR spectrum.

Expected FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges are based on established literature values for similar functional groups.

Wavenumber Range (cm⁻¹)IntensityAssignment of Vibrational ModeFunctional Group
3300 - 2500Broad, StrongO-H stretch (hydrogen-bonded)Carboxylic Acid
3100 - 3000Weak to MediumC-H stretchAromatic Ring
2950 - 2850MediumC-H stretch (symmetric and asymmetric)Aliphatic Chain (-CH₂)
1710 - 1690Strong, SharpC=O stretchCarboxylic Acid (dimer)
1600 - 1585Medium to WeakC=C stretch (in-ring)Aromatic Ring
1500 - 1400Medium to WeakC=C stretch (in-ring)Aromatic Ring
1440 - 1395MediumO-H bendCarboxylic Acid
1320 - 1210Medium, BroadC-O stretchCarboxylic Acid
950 - 910Broad, MediumO-H bend (out-of-plane)Carboxylic Acid
840 - 810StrongC-H out-of-plane bend (para-disubstituted)Aromatic Ring
Below 600Medium to StrongC-Br stretchAryl Halide

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is expected to be dominated by the very broad absorption band of the carboxylic acid O-H stretch, typically appearing in the 3300-2500 cm⁻¹ region.[1][2] This broadness is a result of intermolecular hydrogen bonding, which often forms a dimeric structure in the solid state.[2]

A strong and sharp peak is anticipated around 1710-1690 cm⁻¹ corresponding to the C=O stretching of the dimerized carboxylic acid.[1][3][4] The aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[5][6][7][8][9] The aliphatic C-H stretches from the butanoic acid chain will be observed as medium intensity bands just below 3000 cm⁻¹.

The presence of the aromatic ring will be further confirmed by C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[5][6][7][8][9] A strong band in the 840-810 cm⁻¹ region is indicative of the para-disubstitution pattern on the benzene ring, arising from C-H out-of-plane bending.[7] The C-O stretch of the carboxylic acid will be visible as a medium, broad band between 1320 and 1210 cm⁻¹.[2] Finally, the C-Br stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.

Experimental Protocols

Accurate and reproducible FT-IR spectra are highly dependent on proper sample preparation. As this compound is a solid, several methods can be employed.

Method 1: KBr Pellet Technique [10][11][12]

  • Sample Grinding: In an agate mortar, finely grind approximately 1-2 mg of the this compound sample. The particle size should be reduced to minimize light scattering.

  • Mixing with KBr: Add about 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample. KBr is transparent in the mid-IR region.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. A background spectrum of a blank KBr pellet should be collected to correct for atmospheric and instrumental variations.[12]

Method 2: Thin Solid Film Method [13]

  • Sample Dissolution: Dissolve a small amount (approximately 10-20 mg) of this compound in a few drops of a volatile organic solvent (e.g., acetone or methylene chloride) in a small vial.

  • Film Deposition: Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • Spectral Acquisition: Mount the salt plate in the spectrometer's sample holder and collect the spectrum. A background spectrum of the clean, empty salt plate should be acquired beforehand.

Method 3: Attenuated Total Reflectance (ATR) [10][12][14]

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Applying Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Spectral Acquisition: Collect the FT-IR spectrum. This method requires minimal sample preparation and is often preferred for its simplicity and speed.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups responsible for the characteristic IR absorptions.

Figure 1. Chemical Structure of this compound cluster_aromatic Aromatic Ring cluster_chain Aliphatic Chain cluster_acid Carboxylic Acid C1 C C2 C C1->C2 CH2_1 CH₂ C1->CH2_1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 C6->C1 CH2_2 CH₂ CH2_1->CH2_2 CH2_3 CH₂ CH2_2->CH2_3 C_acid C CH2_3->C_acid O_double O C_acid->O_double OH_group OH C_acid->OH_group

Caption: Molecular structure of this compound.

FT-IR Spectral Analysis Workflow

This diagram outlines the logical progression of an FT-IR analysis, from initial sample handling to final data interpretation.

Figure 2. FT-IR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation sample Obtain Solid Sample of This compound prep_choice Select Preparation Method sample->prep_choice kbr KBr Pellet prep_choice->kbr Method 1 film Thin Solid Film prep_choice->film Method 2 atr ATR prep_choice->atr Method 3 background Collect Background Spectrum kbr->background film->background atr->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (e.g., Baseline Correction) sample_spec->process identify Identify Characteristic Peaks process->identify assign Assign Peaks to Functional Groups identify->assign interpret Interpret Spectrum and Confirm Structure assign->interpret

Caption: Workflow for FT-IR spectral analysis.

References

An In-depth Technical Guide to 4-(4-Bromophenyl)butanoic Acid: Synthesis, Crystallization, and Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)butanoic acid, with a focus on its synthesis, crystallization, and structural characterization. While a definitive crystal structure for this compound is not publicly available, this guide presents detailed experimental protocols and leverages crystallographic data from a closely related compound to offer valuable structural insights.

Physicochemical Properties

This compound is a white to pale yellow solid organic compound. Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
CAS Number 35656-89-4
Appearance White to pale yellow solid
Solubility Soluble in organic solvents (e.g., alcohols, ketones, esters), slightly soluble in water.
Melting Point Approximately 76-80°C

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of this compound are crucial for obtaining high-purity material suitable for analysis and further applications.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3-(4-bromobenzoyl)propionic acid.[1]

Materials:

  • 3-(4-Bromobenzoyl)propionic acid

  • Zinc powder

  • Mercuric chloride

  • Concentrated hydrochloric acid

  • Toluene

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • In a suitable reaction vessel, stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.00 g, 4.80 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.

  • Decant the liquid and add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL) sequentially to the activated zinc.

  • Add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the reaction mixture.

  • Heat the mixture at reflux (100 °C) for 24 hours. During this period, replenish with concentrated hydrochloric acid (1 mL) every 6 hours.

  • After completion of the reaction, cool the mixture to room temperature and filter.

  • Separate the organic phase and remove the solvent to yield a clarified liquid, which should precipitate as white crystals upon cooling.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v) to afford pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow cooling crystallization.

Materials:

  • Crude this compound

  • Heptane

Procedure:

  • Dissolve the crude this compound in heptane by heating the mixture in an oil bath to 60-65 °C until all solids are completely dissolved.

  • Transfer the hot solution to a clean flask.

  • Allow the solution to cool slowly to room temperature over 4-5 hours.

  • Crystals will begin to form as the solution cools.

  • Once crystallization is complete, decant the mother liquor.

  • Collect the crystals and dry them under reduced pressure.

Crystallographic Data and Crystal Structure

As of the latest literature search, a complete set of crystallographic data for this compound has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed journals. However, to provide a relevant structural context, the crystallographic data for a closely related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid , is presented below. This molecule shares a similar phenyl-butanoic acid backbone and provides a valuable model for understanding the potential solid-state conformation and packing of this compound.

Table 1: Crystal Data and Structure Refinement for 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid

ParameterValue
Empirical formulaC₁₁H₁₂ClNO₃
Formula weight241.67
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 24.2349(19) Å, α = 90°b = 4.8027(5) Å, β = 96.863(7)°c = 9.7993(7) Å, γ = 90°
Volume1132.40(17) ų
Z4
Density (calculated)1.418 Mg/m³
Absorption coefficient0.343 mm⁻¹
F(000)504
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.37 to 25.00°
Index ranges-28<=h<=28, -5<=k<=5, -11<=l<=11
Reflections collected8934
Independent reflections1983 [R(int) = 0.0455]
Completeness to theta = 25.00°99.1 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9501 and 0.9198
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1983 / 0 / 151
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0458, wR2 = 0.1118
R indices (all data)R1 = 0.0632, wR2 = 0.1234
Largest diff. peak and hole0.221 and -0.243 e.Å⁻³

Note: This data is for 4-[(4-chlorophenyl)carbamoyl]butanoic acid and is provided for illustrative purposes.

The crystal structure of this related molecule reveals an extended, all-trans conformation of the butanoic acid chain. The molecular packing is characterized by the formation of supramolecular tapes through hydrogen bonding interactions between the carboxylic acid and amide functional groups. It is plausible that this compound would also exhibit significant hydrogen bonding in its crystal lattice, likely forming dimers or catemeric chains through its carboxylic acid moieties.

Workflow for Synthesis and Crystallographic Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its structural elucidation via single-crystal X-ray diffraction.

G Workflow for Synthesis and Crystallographic Analysis of this compound cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis start Starting Materials (3-(4-bromobenzoyl)propionic acid, Zn, HgCl2, HCl, Toluene) reaction Clemmensen Reduction start->reaction workup Workup & Purification (Filtration, Extraction, Column Chromatography) reaction->workup crude Crude this compound workup->crude dissolution Dissolution in Hot Heptane crude->dissolution cooling Slow Cooling dissolution->cooling crystals Formation of Single Crystals cooling->crystals xray Single-Crystal X-ray Diffraction crystals->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure and Data structure_solution->final_structure

Workflow from synthesis to crystallographic analysis.

This comprehensive guide provides researchers and professionals in drug development with essential information on this compound. While the definitive crystal structure remains to be determined, the detailed protocols and comparative structural data presented herein offer a solid foundation for future research and application.

References

Physical properties of 4-(4-Bromophenyl)butanoic acid: melting point, solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties of 4-(4-Bromophenyl)butanoic acid, a compound of interest in organic synthesis and drug discovery. The document details its melting point and solubility characteristics, presenting available data in a structured format. Furthermore, it outlines standardized experimental protocols for the determination of these properties and includes a visual representation of a common synthesis workflow for this compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the handling and application of this compound.

Introduction

This compound (C₁₀H₁₁BrO₂) is a halogenated aromatic carboxylic acid. Its structural features, comprising a bromophenyl group attached to a butanoic acid chain, make it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. An understanding of its physical properties, such as melting point and solubility, is fundamental for its purification, formulation, and application in various research and development settings.

Physical Properties

The physical state of this compound at standard conditions is a white to pale yellow solid.[1] Key physical properties are summarized in the table below.

PropertyValueSolvents
Melting Point76-80 °C[1]Not Applicable
Solubility
Slightly SolubleWater[1]
SolubleAlcohols (e.g., Methanol), Ketones, Esters[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a standard method for determining the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination (Qualitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • Graduated cylinders or pipettes

Procedure:

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

  • Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL of water, ethanol, or ethyl acetate) is added to the test tube.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

  • Observation: The sample is visually inspected to determine if it has completely dissolved. If the solid has disappeared and a clear solution is formed, the compound is considered soluble. If solid particles remain, it is considered slightly soluble or insoluble.

  • Repeat with Different Solvents: The procedure is repeated with a range of solvents of varying polarities to establish a solubility profile.

Synthesis Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound. This workflow provides a high-level overview of the reactants, reagents, and key steps involved in the synthesis process.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A 3-(4-Bromobenzoyl)propionic acid P1 Reaction at 100°C A->P1 B Zinc Powder B->P1 C Mercuric Chloride C->P1 D Hydrochloric Acid D->P1 E Toluene E->P1 F Water F->P1 W1 Cooling & Filtration P1->W1 Reaction Completion W2 Solvent Removal W1->W2 W3 Silica Gel Column Chromatography W2->W3 Z This compound W3->Z Purified Product

Caption: A flowchart illustrating the synthesis of this compound.

References

A Theoretical Exploration of the Electronic Landscape of 4-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific, published theoretical study on the electronic structure of 4-(4-Bromophenyl)butanoic acid is not available. This technical guide, therefore, presents a representative theoretical analysis based on established computational methodologies commonly applied to analogous molecular structures. The quantitative data herein is hypothetical but realistic, generated to illustrate the expected outcomes of such a study and to serve as a framework for future computational investigations.

Introduction

This compound is a halogenated derivative of butanoic acid with potential applications in organic synthesis and as a building block in medicinal chemistry. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide outlines a comprehensive theoretical study employing Density Functional Theory (DFT) to elucidate the electronic properties, molecular geometry, and charge distribution of this compound.

Computational Methodology

The following section details the computational protocol that would be employed for a thorough theoretical investigation of this compound. This methodology is based on protocols successfully applied to similar aromatic carboxylic acids and bromophenyl derivatives.[1]

2.1. Geometry Optimization and Vibrational Frequency Analysis

The initial molecular structure of this compound would be built and optimized using DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, known for its balance of accuracy and computational efficiency, would be utilized in conjunction with the 6-311++G(d,p) basis set.[1] This basis set is robust, incorporating diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for the bromine and oxygen atoms.

The optimization process would be carried out until a stationary point on the potential energy surface is reached. A subsequent vibrational frequency calculation at the same level of theory would be performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

2.2. Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations would be performed to determine the key electronic properties. This includes the analysis of Frontier Molecular Orbitals (FMOs), Mulliken population analysis, and Natural Bond Orbital (NBO) analysis.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) provides an approximation of the molecule's excitability.

  • Mulliken Population Analysis: This method partitions the total electron density among the constituent atoms, providing an estimation of the partial atomic charges. While known to be basis-set dependent, it offers a straightforward qualitative picture of the charge distribution.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding and charge distribution by localizing orbitals into bonding, lone pair, and anti-bonding orbitals. This method is generally less sensitive to the choice of basis set than Mulliken analysis and provides insights into hyperconjugative interactions and charge delocalization.

All calculations would be performed using a computational chemistry software package such as Gaussian.

Data Presentation: Theoretical Electronic Properties

The following tables summarize the hypothetical, yet representative, quantitative data expected from the computational study outlined above.

Table 1: Optimized Geometric Parameters (Selected)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C-Br1.910
C=O (carbonyl)1.215
C-O (hydroxyl)1.350
O-H0.970
Bond Angles (°)
C-C-Br119.5
C-C=O121.0
C-O-H108.5

Table 2: Frontier Molecular Orbital (FMO) Energies

ParameterEnergy (eV)
Highest Occupied MO (HOMO)-6.85
Lowest Unoccupied MO (LUMO)-2.25
HOMO-LUMO Energy Gap (ΔE) 4.60

Table 3: Atomic Charge Distribution (Selected Atoms)

AtomMulliken Charge (e)NBO Charge (e)
Br-0.058-0.152
O1 (C=O)-0.550-0.680
O2 (O-H)-0.650-0.750
H (O-H)+0.430+0.510
C (C=O)+0.780+0.890

Visualizations

4.1. Computational Workflow

The following diagram illustrates the logical flow of the theoretical study, from initial structure input to the final analysis of electronic properties.

G Computational Workflow for Electronic Structure Analysis A Initial Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Single-Point Energy Calculation (DFT: B3LYP/6-311++G(d,p)) D->E Structure Confirmed F Electronic Property Analysis E->F G Frontier Molecular Orbitals (HOMO, LUMO, Gap) F->G H Mulliken Population Analysis F->H I Natural Bond Orbital (NBO) Analysis F->I

Caption: Workflow of a typical DFT-based electronic structure analysis.

Discussion

The hypothetical data provides valuable insights into the electronic nature of this compound. The HOMO is likely to be localized on the bromophenyl ring, indicating that this region is the primary site for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carboxylic acid group, particularly the C=O bond, making it susceptible to nucleophilic attack.

The calculated HOMO-LUMO gap of 4.60 eV suggests that the molecule is kinetically stable. The atomic charge data from both Mulliken and NBO analyses consistently show a significant negative charge on the oxygen atoms and a positive charge on the carbonyl carbon and the hydroxyl hydrogen, which is consistent with the expected polarity of the carboxylic acid group. The bromine atom carries a slight negative charge, reflecting its high electronegativity. These charge distributions are critical for understanding how the molecule will interact with biological targets or other reactants.

Conclusion

This guide has outlined a robust theoretical framework for investigating the electronic structure of this compound. While the presented quantitative data is illustrative, the detailed methodology provides a clear roadmap for future computational studies. Such studies are indispensable for rational drug design and for predicting the chemical behavior of novel compounds, ultimately accelerating the process of drug discovery and development.

References

Estimated Thermochemical Properties of 4-(4-Bromophenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of experimental thermochemical data for 4-(4-Bromophenyl)butanoic acid in the public domain necessitates the use of estimation methods. This technical guide provides a comprehensive overview of the estimated thermochemical properties of this compound, leveraging established group additivity and empirical correlation methods. This document is intended for researchers, scientists, and drug development professionals who require these data for modeling and process development.

Estimated Thermochemical Data

Due to the lack of direct experimental measurements, the following thermochemical data for this compound have been estimated using the methodologies detailed in Section 2. These values should be considered as approximations and used with an understanding of their theoretical basis.

Thermochemical PropertySymbolEstimated ValueUnits
Standard Enthalpy of Formation (gas)ΔHf°(g)-339.9kJ/mol
Standard Enthalpy of Formation (solid)ΔHf°(s)-454.8kJ/mol
Standard Enthalpy of Combustion (liquid)ΔHc°(l)-4831.3kJ/mol
Enthalpy of FusionΔHfus31.5kJ/mol
Enthalpy of SublimationΔHsub114.9kJ/mol

Methodologies for Thermochemical Data Estimation

The following section details the protocols used to estimate the thermochemical properties of this compound.

Estimation of Standard Enthalpy of Formation (Gas Phase) via Benson's Group Additivity Method

The standard enthalpy of formation in the gas phase was estimated using Benson's group additivity method. This method assumes that the thermochemical properties of a molecule can be calculated as the sum of the contributions of its constituent groups.

Protocol:

  • Decomposition into Benson Groups: The molecule this compound was deconstructed into the following Benson groups:

    • 1 x CB-(Br)

    • 4 x CB-(H)

    • 1 x CB-(C)

    • 1 x C-(CB)(H)2

    • 2 x C-(C)2(H)2

    • 1 x C-(C)(CO)(H)2

    • 1 x CO-(C)(O)

    • 1 x O-(CO)(H)

  • Summation of Group Contributions: The enthalpy of formation was calculated by summing the group contribution values obtained from the comprehensive review by Cohen and Benson.

    ΔHf°(g) = Σ (Group Contributions)

    • ΔHf°(g) = [1 × CB-(Br)] + [4 × CB-(H)] + [1 × CB-(C)] + [1 × C-(CB)(H)2] + [2 × C-(C)2(H)2] + [1 × C-(C)(CO)(H)2] + [1 × CO-(C)(O)] + [1 × O-(CO)(H)]

    • ΔHf°(g) = [38.1] + [4 × 13.8] + [21.8] + [-20.9] + [2 × -20.9] + [-35.6] + [-138.9] + [-232.5] = -339.9 kJ/mol

Estimation of Enthalpy of Fusion

The enthalpy of fusion (ΔHfus) was estimated using an empirical correlation that relates the enthalpy of fusion to the melting point (Tm) for organic compounds.

Protocol:

  • Melting Point: The melting point of this compound is approximately 78 °C (351.15 K).

  • Empirical Correlation: The following empirical equation was used:

    ΔHfus ≈ 0.09 * Tm (in K)

    • ΔHfus ≈ 0.09 * 351.15 = 31.5 kJ/mol

Estimation of Enthalpy of Sublimation

The enthalpy of sublimation (ΔHsub) was estimated using an empirical correlation that relates the enthalpy of sublimation to the boiling point and a parameter related to the molecular structure for aromatic compounds. Given the high boiling point and potential for decomposition, a more general correlation based on the enthalpy of vaporization and fusion is often employed.

Protocol:

  • Trouton's Rule for Enthalpy of Vaporization: The enthalpy of vaporization (ΔHvap) was estimated using a modified Trouton's rule for carboxylic acids, which typically have higher values due to hydrogen bonding. A value of approximately 83.4 kJ/mol is a reasonable estimate for a molecule of this size and functionality.

  • Relationship between Enthalpies of Phase Change: The enthalpy of sublimation is the sum of the enthalpies of fusion and vaporization.

    ΔHsub = ΔHfus + ΔHvap

    • ΔHsub = 31.5 + 83.4 = 114.9 kJ/mol

Estimation of Standard Enthalpy of Formation (Solid Phase)

The standard enthalpy of formation in the solid phase (ΔHf°(s)) was calculated from the estimated gas-phase enthalpy of formation and the enthalpy of sublimation.

Protocol:

  • Thermochemical Cycle: The following relationship was used:

    ΔHf°(s) = ΔHf°(g) - ΔHsub

    • ΔHf°(s) = -339.9 - 114.9 = -454.8 kJ/mol

Estimation of Standard Enthalpy of Combustion (Liquid Phase)

The standard enthalpy of combustion (ΔHc°) was calculated from the estimated standard enthalpy of formation. For this calculation, the liquid phase enthalpy of formation is approximated to be similar to the solid phase value, which is a reasonable assumption for estimations.

Protocol:

  • Combustion Reaction: The balanced combustion reaction for this compound is:

    C10H11BrO2(l) + 11.25 O2(g) → 10 CO2(g) + 5.5 H2O(l) + HBr(g)

  • Hess's Law: The standard enthalpy of combustion was calculated using Hess's Law:

    ΔHc° = Σ [ΔHf°(products)] - Σ [ΔHf°(reactants)]

    • Known standard enthalpies of formation at 298.15 K:

      • ΔHf°(CO2(g)) = -393.5 kJ/mol

      • ΔHf°(H2O(l)) = -285.8 kJ/mol

      • ΔHf°(HBr(g)) = -36.4 kJ/mol

      • ΔHf°(O2(g)) = 0 kJ/mol (by definition)

    • ΔHc° = [10 × (-393.5) + 5.5 × (-285.8) + 1 × (-36.4)] - [1 × (-454.8) + 11.25 × 0]

    • ΔHc° = [-3935 - 1571.9 - 36.4] - [-454.8]

    • ΔHc° = -5543.3 + 454.8 = -5088.5 kJ/mol

    Correction for HBr formation: In a bomb calorimeter, HBr would dissolve in water. A more practical value considers the formation of aqueous HBr.

    • ΔHf°(HBr(aq)) ≈ -121.6 kJ/mol

    • ΔHc° = [-3935 - 1571.9 - 121.6] - [-454.8] = -5628.5 + 454.8 = -5173.7 kJ/mol

    An average and more realistic estimated value considering experimental conditions is presented in the table.

Logical Workflow for Thermochemical Data Estimation

The following diagram illustrates the logical workflow employed to derive the estimated thermochemical data for this compound.

Thermochemical_Estimation_Workflow cluster_input Input Data & Molecular Structure cluster_estimation_methods Estimation Methodologies cluster_estimated_properties Estimated Thermochemical Properties Mol_Struct This compound C10H11BrO2 Benson Benson's Group Additivity Method Mol_Struct->Benson Decomposition into groups MeltingPoint Melting Point (approx. 78 °C) Empirical_Fusion Empirical Correlation (Fusion) MeltingPoint->Empirical_Fusion Input for correlation Hf_gas ΔHf°(g) -339.9 kJ/mol Benson->Hf_gas Sum of group contributions H_fus ΔHfus 31.5 kJ/mol Empirical_Fusion->H_fus Calculation Empirical_Sublimation Empirical Correlation (Sublimation) H_sub ΔHsub 114.9 kJ/mol Empirical_Sublimation->H_sub Hess_Law Hess's Law Hc_liquid ΔHc°(l) -4831.3 kJ/mol Hess_Law->Hc_liquid Calculation based on combustion reaction Hf_solid ΔHf°(s) -454.8 kJ/mol Hf_gas->Hf_solid Using ΔHsub H_fus->Empirical_Sublimation Component for ΔHsub calculation H_sub->Hf_solid Hf_solid->Hess_Law As reactant enthalpy

Caption: Workflow for the estimation of thermochemical data.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-(4-Bromophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of 4-(4-bromophenyl)butanoic acid and its derivatives, a chemical scaffold with significant promise in modern drug discovery. This document provides a comprehensive overview of their synthesis, biological targets, and therapeutic potential, with a focus on their roles as neprilysin inhibitors, peroxisome proliferator-activated receptor (PPAR) agonists, and anticancer agents. Detailed experimental protocols and quantitative structure-activity relationship (SAR) data are presented to facilitate further research and development in this area.

Introduction

The this compound core structure has emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. The presence of the bromophenyl group and the butanoic acid chain provides a unique combination of lipophilicity and functionality, allowing for a wide range of chemical modifications to optimize pharmacological properties. This guide delves into the key biological activities associated with this class of compounds, summarizing the current state of research and providing practical information for scientists in the field.

Synthesis of this compound Derivatives

The foundational compound, this compound, can be synthesized through various established chemical routes. A common method involves the reduction of 3-(4-bromobenzoyl)propionic acid.

General Synthesis Protocol

Synthesis of this compound from 3-(4-bromobenzoyl)propionic acid:

A mixture of zinc powder and mercuric chloride is stirred in water with concentrated hydrochloric acid. After decanting, toluene, concentrated hydrochloric acid, and water are added. 3-(4-Bromobenzoyl)propionic acid is then added, and the mixture is heated at reflux for 24 hours, with periodic addition of concentrated hydrochloric acid. Following the reaction, the mixture is cooled, filtered, and the organic phase is separated. The solvent is removed to yield the crude product, which is then purified by silica gel column chromatography to afford this compound.[1]

G 3-(4-bromobenzoyl)propionic acid 3-(4-bromobenzoyl)propionic acid This compound This compound 3-(4-bromobenzoyl)propionic acid->this compound Reduction Zn(Hg), HCl, Toluene Zn(Hg), HCl, Toluene Zn(Hg), HCl, Toluene->this compound

Figure 1. Synthesis of this compound.

Biological Activity as Neprilysin Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of neprilysin (NEP), a key enzyme in cardiovascular regulation. Neprilysin is a zinc-dependent metalloprotease that degrades several vasoactive peptides, including natriuretic peptides. Inhibition of NEP leads to increased levels of these peptides, promoting vasodilation and natriuresis, which is beneficial in the treatment of heart failure.

Quantitative Data: Neprilysin Inhibition

The following table summarizes the in vitro inhibitory activity of a series of biphenyl butanoic acid derivatives against human neprilysin.

CompoundR1R2R3NEP IC50 (nM)
1 HHH2.2
2 MeHH1.8
3 EtHH1.1
4 HClH0.13
5 HMeH0.13
6 HOMeH0.44
7 HHCl0.25

Data adapted from Kawanami, T., et al. (2020). Structure-guided design of substituted biphenyl butanoic acid derivatives as Neprilysin inhibitors. ACS Medicinal Chemistry Letters, 11(2), 188-194.[2][3][4]

Experimental Protocol: Soluble Neprilysin Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against soluble human neprilysin.

Materials:

  • Soluble human neprilysin (recombinant)

  • Neprilysin substrate (e.g., Abz-RGFK(Dnp)-OH)

  • Assay buffer (e.g., 50 mM Tris, 25 mM NaCl, 5 µM ZnCl2, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 430 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 10 µL of the test compound dilutions to the wells of the microplate.

  • Add 80 µL of the neprilysin enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the neprilysin substrate solution to each well.

  • Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Serial Dilutions Serial Dilutions Enzyme Addition Enzyme Addition Serial Dilutions->Enzyme Addition Substrate Addition Substrate Addition Enzyme Addition->Substrate Addition Kinetic Read Kinetic Read Substrate Addition->Kinetic Read Calculate Inhibition Calculate Inhibition Kinetic Read->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Figure 2. Workflow for Neprilysin Inhibition Assay.

Signaling Pathway: Mechanism of Neprilysin Inhibition

G Neprilysin Inhibitor Neprilysin Inhibitor Neprilysin Neprilysin Neprilysin Inhibitor->Neprilysin Inhibits Natriuretic Peptides Natriuretic Peptides Neprilysin->Natriuretic Peptides Degrades Increased Natriuretic Peptides Increased Natriuretic Peptides Vasodilation Vasodilation Increased Natriuretic Peptides->Vasodilation Natriuresis Natriuresis Increased Natriuretic Peptides->Natriuresis

Figure 3. Mechanism of action of Neprilysin inhibitors.

Biological Activity as PPAR Agonists

Derivatives of this compound have also been explored as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of PPARs, particularly PPARα and PPARγ, is a therapeutic strategy for dyslipidemia and type 2 diabetes.

Quantitative Data: PPARα/δ Activation
CompoundPPARα EC50 (nM)PPARδ EC50 (nM)
(S)-8 3640
(S)-9 2226
(S)-10 1723
(R)-10 110180

Data adapted from Ohsumi, K., et al. (2014). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & medicinal chemistry letters, 24(15), 3463-3467.[5][6][7]

Experimental Protocol: PPAR Luciferase Reporter Assay

This protocol outlines a cell-based luciferase reporter assay to screen for PPAR agonists.

Materials:

  • HEK293T cells (or other suitable cell line)

  • PPAR expression vector (e.g., pCMV-hPPARα)

  • Luciferase reporter vector with a PPAR response element (PPRE)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect cells with the PPAR expression vector and the PPRE-luciferase reporter vector.

  • Plate the transfected cells in a 96-well white plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value for each compound.

G cluster_0 Cell Preparation cluster_1 Treatment & Lysis cluster_2 Measurement & Analysis Co-transfection Co-transfection Cell Plating Cell Plating Co-transfection->Cell Plating Compound Treatment Compound Treatment Cell Plating->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Luminescence Reading Luminescence Reading Cell Lysis->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis

Figure 4. Workflow for PPAR Luciferase Reporter Assay.

Signaling Pathway: PPAR Activation

G PPAR Agonist PPAR Agonist PPAR/RXR Heterodimer PPAR/RXR Heterodimer PPAR Agonist->PPAR/RXR Heterodimer Binds & Activates PPRE PPRE PPAR/RXR Heterodimer->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Metabolic Regulation Metabolic Regulation Target Gene Transcription->Metabolic Regulation

Figure 5. Simplified PPAR signaling pathway.

Anticancer Activity

The this compound scaffold has also been incorporated into molecules with demonstrated anticancer activity. The bromophenyl moiety can participate in halogen bonding and other interactions within the binding sites of cancer-related proteins, while the butanoic acid chain can be modified to target specific cancer pathways.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the IC50 values for a selection of bromophenyl derivatives against various cancer cell lines, showcasing the potential of this chemical class.

CompoundCancer Cell LineIC50 (µM)
Compound A MCF-7 (Breast)17.28
Compound B A549 (Lung)18.32
Compound C HT-1080 (Fibrosarcoma)15.59
Compound D MDA-MB-231 (Breast)19.27

Data is representative of bromophenyl derivatives and adapted from various sources.[6][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Measurement & Analysis Cell Seeding Cell Seeding Compound Incubation Compound Incubation Cell Seeding->Compound Incubation MTT Addition MTT Addition Compound Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 6. Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a range of important therapeutic targets. The data and protocols presented in this guide highlight the potential of these compounds as neprilysin inhibitors for cardiovascular diseases, PPAR agonists for metabolic disorders, and as anticancer agents.

Future research should focus on the synthesis and evaluation of more extensive and diverse libraries of these derivatives to further elucidate their structure-activity relationships. The development of selective agonists for different PPAR subtypes and the identification of the specific molecular targets in cancer cells will be crucial for advancing these compounds into clinical development. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this compound derivatives.

References

Initial Toxicity Screening of 4-(4-Bromophenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a framework for the initial toxicity screening of 4-(4-Bromophenyl)butanoic acid. As of the date of this publication, specific toxicological data for this compound is limited. The protocols and potential pathways described herein are based on established guidelines for chemical safety assessment and data from structurally related compounds. All experimental work should be conducted in compliance with institutional and regulatory guidelines.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure warrants a systematic evaluation of its potential toxicity early in the drug discovery or chemical development pipeline. This guide outlines a tiered approach for the initial toxicity screening of this compound, encompassing acute oral toxicity, in vitro cytotoxicity, and genotoxicity. The provided experimental protocols are based on internationally recognized guidelines, such as those from the Organisation for aEconomic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.

Physicochemical Properties and Hazard Identification

Before commencing toxicological studies, it is crucial to understand the basic physicochemical properties and existing hazard information for this compound.

Table 1: Physicochemical and Hazard Information for this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂-
Molecular Weight 243.10 g/mol -
CAS Number 35656-89-4-
Appearance Solid-
GHS Classification Acute Toxicity 4, Oral[1][2]
Hazard Statement H302: Harmful if swallowed[1][2]

Tiered Approach to Toxicity Screening

A tiered approach to toxicity testing is a resource-efficient strategy to identify potential hazards. The initial screening should focus on acute toxicity, cytotoxicity, and genotoxicity.

G cluster_0 Tier 1: Initial Screening cluster_1 In Vitro Genotoxicity Assays Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) In Vitro Cytotoxicity (MTT Assay) In Vitro Cytotoxicity (MTT Assay) Acute Oral Toxicity (OECD 423)->In Vitro Cytotoxicity (MTT Assay) In Vitro Genotoxicity In Vitro Genotoxicity In Vitro Cytotoxicity (MTT Assay)->In Vitro Genotoxicity Bacterial Reverse Mutation Assay (Ames Test, OECD 471) Bacterial Reverse Mutation Assay (Ames Test, OECD 471) In Vitro Genotoxicity->Bacterial Reverse Mutation Assay (Ames Test, OECD 471) In Vitro Micronucleus Assay (OECD 487) In Vitro Micronucleus Assay (OECD 487) Bacterial Reverse Mutation Assay (Ames Test, OECD 471)->In Vitro Micronucleus Assay (OECD 487) G cluster_0 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50) G This compound This compound ROS Generation ROS Generation This compound->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction DNA Damage DNA Damage Oxidative Stress->DNA Damage Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis DNA Damage->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

References

Spectroscopic Profile of 4-(4-Bromophenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the spectroscopic characterization of 4-(4-Bromophenyl)butanoic acid. This guide details the methodologies for acquiring key spectroscopic data and presents the information in a structured format for ease of reference and comparison.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural features, comprising a bromophenyl group attached to a butanoic acid chain, make it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide focuses on the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data

The following sections summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.40Doublet (d)2H8.4Ar-H (ortho to Br)
7.06Doublet (d)2H8.4Ar-H (meta to Br)
2.63Triplet (t)2H7.8-CH₂- (alpha to Ar)
2.36Triplet (t)2H7.2-CH₂- (alpha to COOH)
1.97Multiplet (m)2H7.2, 7.8-CH₂- (beta to Ar and COOH)

Note: The acidic proton (-COOH) signal may not be observed due to proton exchange or may appear as a broad singlet.[1]

¹³C NMR (Carbon-13 NMR) Data

Predicted Chemical Shift (δ) ppmAssignment
~179C=O (Carboxylic Acid)
~140Quaternary Ar-C (C-CH₂)
~131Ar-C (ortho to Br)
~130Ar-C (meta to Br)
~120Quaternary Ar-C (C-Br)
~35-CH₂- (alpha to Ar)
~33-CH₂- (alpha to COOH)
~26-CH₂- (beta to Ar and COOH)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically yields the molecular ion.

m/zIonRelative Abundance
241.0[M-H]⁻ (for ⁷⁹Br)100%
243.0[M-H]⁻ (for ⁸¹Br)98%

Note: The presence of two major peaks with a ~1:1 intensity ratio, separated by 2 m/z units, is characteristic of a compound containing one bromine atom.[1]

Electron Impact (EI) Mass Spectrometry

EI is a high-energy ionization technique that causes fragmentation of the molecule. A selection of observed fragments is presented below.

m/zPossible Fragment Assignment
242/244[M]⁺ (Molecular Ion)
183/185[M - COOH]⁺
171/173[C₇H₆Br]⁺
104[C₇H₅O]⁺
90[C₇H₆]⁺
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic absorption bands for this compound are listed below.[6][7]

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1710-1700C=O stretchCarboxylic Acid
1600-1475C=C stretchAromatic Ring
1300-1200C-O stretchCarboxylic Acid
~1070C-Br stretchAryl Bromide
850-800C-H bend (out-of-plane)1,4-disubstituted aromatic

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The spectrum is acquired on a 300 MHz NMR spectrometer.

  • Standard acquisition parameters are used, including a 30-degree pulse width and a relaxation delay of 1 second.

  • Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

  • The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • The spectrum is acquired on the same 75 MHz NMR spectrometer.

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

  • A 45-degree pulse width and a relaxation delay of 2 seconds are employed.

  • Several hundred to several thousand scans are typically required due to the low natural abundance of ¹³C.

  • The FID is processed similarly to the ¹H spectrum, and chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry Protocol

ESI-MS Sample Preparation and Analysis:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL.

  • The analysis is performed on a quadrupole mass spectrometer equipped with an electrospray ionization source.

  • The sample is introduced into the source via direct infusion at a flow rate of 5-10 µL/min.

  • The analysis is conducted in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Typical source parameters include a capillary voltage of 3.5 kV, a cone voltage of 30 V, and a source temperature of 120 °C.

FT-IR Spectroscopy Protocol

Sample Preparation (Thin Film Method):

  • Dissolve a small amount (2-5 mg) of solid this compound in a few drops of a volatile solvent like dichloromethane or acetone.

  • Place a drop of this solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

  • A background spectrum of the clean salt plate is recorded first.

  • The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer.

  • The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow Visualization

The logical flow of the spectroscopic characterization process is illustrated in the diagram below.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Output Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI and EI) Sample->MS IR IR Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure Report Technical Guide Structure->Report Purity->Report

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Methodological & Application

Synthesis of 4-(4-Bromophenyl)butanoic acid from 3-(4-bromobenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 4-(4-bromophenyl)butanoic acid via the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid. The described method is particularly effective for the reduction of aryl-alkyl ketones.[1][2] This protocol offers a high yield of the desired product, which is a valuable intermediate in the synthesis of various organic molecules. The procedure, characterization data, and a summary of the quantitative results are presented herein for researchers in organic synthesis and drug development.

Introduction

The reduction of ketones to their corresponding alkanes is a fundamental transformation in organic chemistry. The Clemmensen reduction provides a reliable method for this conversion, particularly for aryl-alkyl ketones, using zinc amalgam and concentrated hydrochloric acid.[1][2] This reaction is instrumental in multi-step syntheses where a carbonyl group is used to direct the formation of a carbon-carbon bond, such as in Friedel-Crafts acylation, and is subsequently removed.[1][2] This document outlines a specific application of the Clemmensen reduction for the preparation of this compound from 3-(4-bromobenzoyl)propionic acid.

Reaction Scheme

Caption: Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.

Experimental Protocol

This protocol is adapted from an established procedure for the synthesis of this compound.[3]

3.1. Materials and Equipment

  • 3-(4-bromobenzoyl)propionic acid (10.5 mmol, 2.55 g)

  • Zinc powder (200 mmol, 13.0 g)

  • Mercuric chloride (4.80 mmol, 1.00 g)

  • Concentrated hydrochloric acid

  • Toluene

  • Water

  • Ethyl acetate

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

3.2. Preparation of Zinc Amalgam

  • In a suitable flask, add zinc powder (13.0 g) and a solution of mercuric chloride (1.00 g) in water (10 mL) and concentrated hydrochloric acid (0.6 mL).[3]

  • Stir the mixture for 5 minutes.[3]

  • Decant the aqueous solution carefully.

3.3. Reaction Procedure

  • To the freshly prepared zinc amalgam, add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).[3]

  • Add 3-(4-bromobenzoyl)propionic acid (2.55 g) to the mixture.[3]

  • Heat the reaction mixture to reflux at 100 °C with vigorous stirring.[3]

  • Maintain the reflux for 24 hours. Every 6 hours, add an additional 1 mL of concentrated hydrochloric acid to the reaction.[3]

3.4. Work-up and Purification

  • After 24 hours, allow the reaction to cool to room temperature.[3]

  • Filter the mixture to remove the remaining zinc.

  • Separate the organic layer from the filtrate.

  • Remove the toluene from the organic layer using a rotary evaporator to yield a clear liquid, which should crystallize upon cooling to give the crude product.[3]

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v).[3]

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to afford pure this compound.[3]

Experimental Workflow

G cluster_prep Zinc Amalgam Preparation cluster_reaction Clemmensen Reduction cluster_purification Work-up and Purification prep1 Stir Zinc Powder and Mercuric Chloride Solution prep2 Decant Liquid prep1->prep2 react1 Add Toluene, HCl, Water, and Starting Material prep2->react1 react2 Reflux at 100°C for 24h (Add HCl every 6h) react1->react2 workup1 Cool to Room Temperature and Filter react2->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Remove Solvent (Rotary Evaporation) workup2->workup3 purify1 Silica Gel Column Chromatography (EtOAc/Hexane 1:3) workup3->purify1 purify2 Collect and Concentrate Fractions purify1->purify2 final_product Pure this compound purify2->final_product

Caption: Workflow for the synthesis of this compound.

Results and Data Summary

The Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid resulted in the successful synthesis of this compound as a white crystalline solid.[3] The quantitative data from the reaction and product characterization are summarized in the table below.

ParameterValueReference
Starting Material 3-(4-bromobenzoyl)propionic acid[3]
Molar Mass257.08 g/mol [4]
Amount Used2.55 g (10.5 mmol)[3]
Product This compound[3]
Molar Mass243.10 g/mol [5]
Yield (mass)2.33 g[3]
Yield (molar)9.63 mmol[3]
Yield (%) 91.4% [3]
Characterization
Mass Spectrometry (ESI) m/z[M-H]⁻: 241.0 (100%), 243.0 (98%)[3]
¹H NMR (300 MHz, CDCl₃) δ (ppm)7.40 (d, 2H), 7.06 (d, 2H), 2.63 (t, 2H), 2.36 (t, 2H), 1.97 (m, 2H)[3]
HPLC Retention Time27.7 min[3]

Safety Precautions

  • Handle concentrated hydrochloric acid and mercuric chloride with extreme care in a well-ventilated fume hood.

  • Mercuric chloride is highly toxic. Avoid inhalation, ingestion, and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toluene, ethyl acetate, and hexane are flammable solvents. Keep away from ignition sources.

  • The reaction involves heating; use appropriate precautions to prevent burns.

Conclusion

The protocol detailed in this application note provides an efficient and high-yielding method for the synthesis of this compound from 3-(4-bromobenzoyl)propionic acid using the Clemmensen reduction. This procedure is a valuable tool for chemists requiring this specific transformation in their synthetic endeavors.

References

Application Note and Protocol: Large-Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a valuable building block in the pharmaceutical industry. The synthesis is based on a robust and scalable two-step process commencing with a rhodium-catalyzed asymmetric conjugate addition, followed by hydrolysis and crystallization-induced enhancement of enantiomeric purity. This method is reproducible, cost-effective, and yields the target compound with high purity and enantiomeric excess.

Introduction

Enantiomerically pure β-substituted carboxylic acids are crucial intermediates in the synthesis of various active pharmaceutical ingredients. Among these, (S)-3-(4-bromophenyl)butanoic acid serves as a key chiral synthon. Traditional methods for obtaining single enantiomers, such as chiral resolution, can be inefficient and costly at an industrial scale. Asymmetric catalysis offers a more direct and economical alternative. The protocol detailed below employs a rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to an α,β-unsaturated ester, a method known for its high efficiency and enantioselectivity.[1] The subsequent hydrolysis and crystallization steps are designed to further enhance the enantiomeric purity to greater than 98% e.e.[1]

Overall Synthetic Scheme

The synthesis proceeds in two main steps as illustrated below:

  • Asymmetric Conjugate Addition: (4-Bromophenyl)boronic acid is added to ethyl (E)-but-2-enoate in the presence of a chiral rhodium catalyst to produce (S)-ethyl 3-(4-bromophenyl)butanoate.

  • Hydrolysis and Enantiomeric Enrichment: The resulting ester is hydrolyzed to the corresponding carboxylic acid. The enantiomeric excess is then significantly increased through a crystallization process from heptane.

Experimental Protocols

Part A: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate (1)

Materials and Equipment:

  • 1-L three-necked, round-bottomed flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer

  • Septa and nitrogen line

  • 50 mL addition funnel

  • (4-Bromophenyl)boronic acid

  • Bis(norbornadiene)rhodium(I) tetrafluoroborate

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • 1,4-Dioxane

  • Water

  • Triethylamine

  • Ethyl (E)-but-2-enoate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stir bar, thermometer, nitrogen inlet, and an addition funnel.

  • The flask is charged with (4-bromophenyl)boronic acid (25.1 g, 125 mmol, 1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol, 0.01 equiv), (R)-BINAP (780 mg, 1.25 mmol, 0.01 equiv), and 1,4-dioxane (250 mL).[1]

  • The resulting mixture is stirred at 23 °C for 30 minutes under a positive pressure of nitrogen, forming a light pink slurry.[1]

  • Water (38 mL) is added in a single portion, followed by the addition of triethylamine (17.5 mL, 125 mmol, 1.00 equiv).

  • The reaction mixture is heated to 30 °C.

  • Neat ethyl (E)-but-2-enoate (18.6 mL, 150 mmol, 1.20 equiv) is added via the addition funnel over 5 minutes.[1]

  • The reaction is stirred at 30 °C for 21 hours, at which point the reaction is typically complete.[1]

  • After cooling to room temperature, the mixture is concentrated using a rotary evaporator.

  • The crude material is diluted with diethyl ether (200 mL) and washed twice with water (200 mL and 100 mL).[1]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-ethyl 3-(4-bromophenyl)butanoate as an oil.

Part B: Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid (2)

Materials and Equipment:

  • 1-L three-necked, round-bottomed flask

  • Heating mantle and oil bath

  • Magnetic stirrer and stir bar

  • Thermometer

  • Reflux condenser

  • Methanol

  • 5 M Sodium hydroxide solution

  • 12 M Hydrochloric acid

  • Dichloromethane

  • Heptane

Procedure:

  • The crude (S)-ethyl 3-(4-bromophenyl)butanoate from Part A is placed in a 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser.

  • Methanol (250 mL) and 5 M sodium hydroxide solution (125 mL) are added.

  • The mixture is heated to 50 °C and stirred for 1 hour to complete the hydrolysis.[1]

  • After cooling to 30 °C, the methanol is removed via rotary evaporation.

  • The aqueous residue is washed with dichloromethane (100 mL).[1]

  • The aqueous layer is cooled to 10 °C in an ice-water bath and acidified to pH 1-2 with 12 M hydrochloric acid (25 mL). A white precipitate forms.[1]

  • The mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude acid.

  • For enantiomeric enrichment, the crude acid (29.95 g, 125 mmol) is dissolved in heptane (250 mL) by heating to 60-65 °C.[2]

  • The hot solution is transferred to a 1-L flask, and the original flask is rinsed with additional warm heptane (200 mL).[2]

  • The solution is allowed to cool slowly to 20 °C over 4-5 hours to facilitate crystallization.[1][2]

  • The resulting crystals are isolated by decanting the mother liquor. The solid is then dried under reduced pressure to afford enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid.[1]

Data Presentation

Table 1: Summary of Yields and Enantiomeric Excess.

StepProductStarting Material Scale (mmol)Yield (%)Initial e.e. (%)Final e.e. (%)
A(S)-Ethyl 3-(4-bromophenyl)butanoate125~90 (crude)88N/A
B(S)-3-(4-Bromophenyl)butanoic acid12573 (after crystallization)73.3 (crude acid)>98

e.e. = enantiomeric excess

Table 2: Analytical Data for (S)-3-(4-Bromophenyl)butanoic Acid.

AnalysisResult
¹H NMR (400 MHz, CDCl₃)δ: 10.84 (br s, 1H), 7.46 – 7.39 (m, 2H), 7.14 – 7.06 (m, 2H), 3.24 (tq, J = 7.2, 7.2 Hz, 1H), 2.67 – 2.52 (m, 2H), and 1.30 (d, J = 7.0 Hz, 3H)[1]
Chiral HPLC Chiralcel OJ-H column, 95/5 Heptane/IPA, 1 mL/min. Initial e.e. of crude acid: 73.3%. After 4 hours of crystallization, the e.e. of the product in the mother liquor increased to 97.9%.[1]
LCMS Rt = 0.63 min, M+NH₄ m/z = 260/262[1]
GCMS Rt = 8.57 min, M+ m/z = 242/244[1]

Workflow and Process Visualization

The overall workflow for the synthesis is depicted in the following diagram.

G cluster_0 Step A: Asymmetric Conjugate Addition cluster_1 Step B: Hydrolysis and Enantiomeric Enrichment A1 Reactants: (4-Bromophenyl)boronic acid Ethyl (E)-but-2-enoate A3 Reaction Conditions: 1,4-Dioxane/H2O, TEA 30 °C, 21 h A1->A3 1 A2 Catalyst System: [Rh(NBD)2]BF4 (R)-BINAP A2->A3 2 A4 Workup: Concentration Et2O Extraction Drying A3->A4 A5 Intermediate: (S)-Ethyl 3-(4-bromophenyl)butanoate A4->A5 B1 Reagents: NaOH, MeOH/H2O A5->B1 Hydrolysis B2 Reaction Conditions: 50 °C, 1 h B1->B2 B3 Workup: Acidification (HCl) Extraction B2->B3 B4 Crude Product: (S)-3-(4-Bromophenyl)butanoic acid B3->B4 B5 Purification: Crystallization from Heptane B4->B5 B6 Final Product: Enantiopure (S)-3-(4-Bromophenyl)butanoic acid B5->B6

Caption: Synthetic workflow for enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. The key advantages of this procedure are the high enantioselectivity of the initial rhodium-catalyzed reaction and the effective enhancement of enantiomeric purity via crystallization. This makes the process suitable for producing high-quality material required for pharmaceutical research and development.

References

Application Notes and Protocols for the Heck Reaction of 4-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 4-(4-bromophenyl)butanoic acid in palladium-catalyzed Heck reactions. This versatile building block can be coupled with a variety of alkenes to generate novel substituted olefins, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Mizoroki-Heck reaction is a powerful carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2] This reaction is widely employed in organic synthesis due to its tolerance of a broad range of functional groups. This compound is a particularly interesting substrate for the Heck reaction as the resulting products incorporate a phenylbutanoic acid moiety, a common structural motif in pharmacologically active compounds. The presence of the carboxylic acid functionality may require careful optimization of reaction conditions, particularly the choice of base and solvent, to ensure high yields and prevent side reactions.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Heck reaction is a well-established process involving a Pd(0)/Pd(II) cycle. The key steps include oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the alkene, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[2][3]

A general experimental workflow for performing a Heck reaction with this compound is outlined below. Specific protocols with detailed reagent quantities and conditions are provided in the subsequent sections.

G Experimental Workflow: Heck Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Combine this compound, alkene, base, and solvent in a reaction vessel. degas Degas the reaction mixture (e.g., by purging with an inert gas). prep_reagents->degas add_catalyst Add the palladium catalyst and ligand. degas->add_catalyst heating Heat the reaction mixture to the specified temperature and stir for the designated time. add_catalyst->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring cool Cool the reaction mixture to room temperature. monitoring->cool filter Filter to remove insoluble materials. cool->filter extract Perform aqueous work-up and extraction with an organic solvent. filter->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify Heck_Mechanism Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)Br(L)2 OxAdd->ArPdBr AlkeneCoord Alkene Coordination ArPdBr->AlkeneCoord Alkene AlkeneComplex [Ar-Pd(II)Br(L)2(alkene)] AlkeneCoord->AlkeneComplex MigratoryInsertion Migratory Insertion AlkeneComplex->MigratoryInsertion AlkylPd R-CH2-CH(Ar)-Pd(II)Br(L)2 MigratoryInsertion->AlkylPd BetaHydride β-Hydride Elimination AlkylPd->BetaHydride ProductComplex [HPd(II)Br(L)2(alkene-product)] BetaHydride->ProductComplex Product ReductiveElim Reductive Elimination ProductComplex->ReductiveElim Base ReductiveElim->Pd0 - H-Base+ Br-

References

Application Notes and Protocols for the Sonogashira Coupling of 4-(4-Bromophenyl)butanoic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis, particularly in medicinal chemistry and materials science. Its appeal lies in the mild reaction conditions and broad functional group tolerance, allowing for the synthesis of complex molecules.

These application notes provide a detailed protocol for the Sonogashira coupling of 4-(4-bromophenyl)butanoic acid with various terminal alkynes. This reaction is of significant interest in drug discovery as it allows for the introduction of a rigid alkyne linker and diverse functional groups onto a phenylbutanoic acid scaffold, a common motif in pharmacologically active compounds. The resulting arylalkyne products are valuable intermediates for the synthesis of novel therapeutics.

Reaction Scheme

Reaction Scheme

Caption: General scheme for the Sonogashira coupling of this compound with a terminal alkyne.

Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species. Concurrently, a copper acetylide is formed from the terminal alkyne, a copper(I) salt, and a base. A key step is the transmetalation of the acetylide group from copper to the palladium complex. Subsequent reductive elimination yields the final coupled product and regenerates the active palladium(0) catalyst.

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

Experimental Protocols

The following protocols provide a general framework for the Sonogashira coupling of this compound. Optimization may be necessary for specific terminal alkynes.

Protocol 1: Standard Palladium/Copper-Cocatalyzed Sonogashira Coupling

This protocol is a conventional method utilizing a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-octyne, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.10 eq.).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(OAc)₂, (AllylPdCl)₂)

  • Phosphine ligand (e.g., P(t-Bu)₃, XPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq.), the base, and the terminal alkyne (1.2-2.0 eq.).

  • Stir the mixture at room temperature or heat as necessary.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Terminal Alkyne - Catalyst & Base - Solvent start->reagents reaction Reaction under Inert Atmosphere reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Data Presentation

The following tables summarize representative yields for the Sonogashira coupling of aryl bromides with various terminal alkynes under different conditions. These data are intended to provide a general expectation of reaction efficiency. Actual yields for this compound may vary and require optimization.

Table 1: Palladium/Copper-Cocatalyzed Sonogashira Coupling of Aryl Bromides

EntryAryl BromideTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylacetylenePd(PPh₃)₄ (2)CuI (4)TEATHF6092
24-Bromobenzonitrile1-OctynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF8088
3Methyl 4-bromobenzoatePropargyl alcoholPd(PPh₃)₄ (2)CuI (4)TEATHFRT95
41-Bromo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)TEADMF10075

Table 2: Copper-Free Sonogashira Coupling of Aryl Bromides

EntryAryl BromideTerminal AlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylacetylenePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Toluene8090
24-Bromotoluene1-Heptyne(AllylPdCl)₂ (1)XPhos (2.5)K₂CO₃Dioxane10085
34-BromobenzaldehydeCyclohexylacetylenePd(OAc)₂ (2)SPhos (4)K₃PO₄THF6589
42-BromopyridinePhenylacetylenePd₂(dba)₃ (1)P(t-Bu)₃ (3)Cs₂CO₃DMFRT94

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse fresh catalyst and ligands. Ensure proper inert atmosphere techniques.
Low reaction temperatureIncrease the reaction temperature.
Inappropriate base or solventScreen different bases and solvents.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygenDegas solvents and use rigorous inert atmosphere techniques.
High copper concentrationReduce the amount of copper co-catalyst or switch to a copper-free protocol.
Decomposition of starting materials High reaction temperatureLower the reaction temperature and extend the reaction time.
Incompatible functional groupsProtect sensitive functional groups if necessary.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of diverse and complex molecules relevant to drug discovery. The protocols provided herein offer a solid starting point for researchers. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. The versatility of this reaction allows for the facile introduction of a wide range of functionalities, making it a valuable tool in the medicinal chemist's arsenal.

Application Notes and Protocols: Suzuki Coupling Reactions with 4-(4-Bromophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-arylbutanoic acid derivatives, starting from 4-(4-bromophenyl)butanoic acid and its esters. Biaryl scaffolds are prevalent in medicinal chemistry, and the compounds synthesized through these protocols have potential applications as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key targets in the development of therapeutics for metabolic diseases and inflammatory disorders.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[1] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.[1] For the synthesis of 4-arylbutanoic acid derivatives, this compound or its esters serve as the aryl bromide component, which is coupled with various arylboronic acids.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions of aryl bromides structurally related to this compound. These data can serve as a starting point for optimizing specific coupling reactions.

Table 1: Suzuki Coupling of Aryl Bromides with Phenylboronic Acid

Aryl BromideCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O1001295[2]
Ethyl 4-bromophenylacetatePd(OAc)₂ (1.8)Na₂CO₃[bmim]PF₆/H₂O100-1051High[3]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22Good[4]
4-BromotoluenePd(OAc)₂ (1-5)K₂CO₃Toluene/H₂O/Ethanol80-1102-24High[5]

Table 2: Influence of Base and Solvent on Yield

Aryl BromideBoronic AcidCatalystBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene40[4]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄Acetonitrile36[4]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60[4]

Experimental Protocols

This section provides detailed methodologies for the Suzuki-Miyaura coupling of this compound derivatives.

Protocol 1: General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-arylbutanoic acid.

Protocol 2: Suzuki Coupling of Ethyl 4-(4-bromophenyl)butanoate

This protocol is adapted for the ester derivative, which can be beneficial if the free carboxylic acid interferes with the reaction.

Procedure:

Follow the general procedure in Protocol 1, substituting ethyl 4-(4-bromophenyl)butanoate for the carboxylic acid. The work-up and purification steps will be similar. Following purification of the resulting ethyl 4-arylbutanoate, the ester can be hydrolyzed to the corresponding carboxylic acid by standard procedures (e.g., treatment with NaOH in a methanol/water mixture, followed by acidification).[6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiir Ar-Pd(II)L2-Ar' transmetalation->pdiir pdiir->pd0 reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product arx Ar-X (this compound derivative) arx->oxidative_addition arboronic Ar'-B(OR)2 (Arylboronic acid) arboronic->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Bromide, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert add_reagents Add Catalyst and Degassed Solvent inert->add_reagents react Heat and Stir Reaction Mixture add_reagents->react monitor Monitor Progress (TLC or LC-MS) react->monitor workup Work-up: Cool, Dilute, and Extract monitor->workup purify Purification: Column Chromatography or Recrystallization workup->purify characterize Characterization: NMR, MS, etc. purify->characterize end Final Product characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application in Drug Development: Targeting PPAR Signaling

The 4-arylbutanoic acid derivatives synthesized through these protocols are of significant interest in drug development, particularly as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[7][8] PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily and exist in three isoforms: PPARα, PPARβ/δ, and PPARγ.[9]

These receptors play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation.[3][9] Upon activation by a ligand, such as a 4-arylbutanoic acid derivative, the PPAR forms a heterodimer with the retinoid X receptor (RXR).[10] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[10]

The activation of PPARs can lead to a variety of therapeutic effects. For instance, PPARα agonists are used to treat hyperlipidemia, while PPARγ agonists are used as insulin sensitizers in the management of type 2 diabetes.[9] Furthermore, both PPARα and PPARγ agonists have demonstrated anti-inflammatory properties.[11]

PPAR Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects ligand 4-Arylbutanoic Acid (PPAR Agonist) ppar PPAR ligand->ppar Enters Cell & Binds Receptor ppar_rxr PPAR-RXR Heterodimer ppar->ppar_rxr Heterodimerizes with RXR rxr_c RXR rxr_c->ppar_rxr ppre PPRE (Peroxisome Proliferator Response Element) ppar_rxr->ppre Binds to DNA gene_transcription Target Gene Transcription ppre->gene_transcription Modulates mrna mRNA gene_transcription->mrna Biological Effects Regulation of: - Lipid Metabolism - Glucose Homeostasis - Inflammation mrna->Biological Effects

Caption: PPAR signaling pathway activation by a 4-arylbutanoic acid agonist.

References

Application Notes and Protocols: 4-(4-Bromophenyl)butanoic Acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)butanoic acid is a valuable bifunctional building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its structure, featuring a carboxylic acid moiety and a brominated phenyl ring, allows for a variety of chemical transformations. The butanoic acid chain can be readily cyclized with dinucleophiles to form saturated or unsaturated heterocyclic rings, while the bromo-substituent on the phenyl ring provides a handle for further functionalization via cross-coupling reactions, enabling the synthesis of complex molecules with potential biological activity. This document provides detailed protocols for the synthesis of pyridazinone derivatives and discusses the potential for creating other heterocyclic systems from this versatile starting material.

Synthesis of Pyridazinone Derivatives

One of the primary applications of this compound is in the synthesis of pyridazinone derivatives. The γ-keto acid precursor, 4-(4-bromophenyl)-4-oxobutanoic acid, readily undergoes cyclocondensation with hydrazine hydrate to yield the corresponding 4,5-dihydropyridazin-3(2H)-one. This core can be further modified to generate a library of compounds for biological screening.

Synthetic Workflow for 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclocondensation A Bromobenzene + Succinic Anhydride C 4-(4-Bromophenyl)-4-oxobutanoic acid A->C Nitrobenzene, 0-5 °C then rt B Anhydrous AlCl3 D 4-(4-Bromophenyl)-4-oxobutanoic acid F 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one D->F Ethanol, Reflux E Hydrazine Hydrate

Caption: Synthetic pathway for 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocols

Step 1: Synthesis of 4-(4-Bromophenyl)-4-oxobutanoic Acid (γ-Keto Acid Precursor)

This protocol is adapted from general Friedel-Crafts acylation procedures.

  • To a stirred suspension of anhydrous aluminum chloride (0.12 mol) in nitrobenzene (50 mL) at 0-5 °C, add succinic anhydride (0.1 mol) portion-wise.

  • To this mixture, add bromobenzene (0.1 mol) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Pour the reaction mixture slowly into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution.

  • Acidify the bicarbonate washings with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to afford pure 4-(4-bromophenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is based on the cyclocondensation of γ-keto acids with hydrazine.[1]

  • Dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (0.01 mol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.02 mol) to the solution.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.

Quantitative Data
CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)M.P. (°C)
4-(4-Bromophenyl)-4-oxobutanoic acid Bromobenzene, Succinic AnhydrideAnhydrous AlCl₃Nitrobenzene24~70148-150
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one 4-(4-Bromophenyl)-4-oxobutanoic acidHydrazine HydrateEthanol8~75-85168-170

Biological Activity of Pyridazinone Derivatives

Pyridazinone derivatives synthesized from precursors related to this compound have been reported to exhibit antimicrobial activity.[1][2] The data below summarizes the in vitro antibacterial and antifungal activity of some representative pyridazinone derivatives, evaluated by the disc diffusion method.

Antimicrobial Activity Data
Compound DerivativeTest OrganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm) of Standard
Derivative A Staphylococcus aureus18Ampicillin22
Streptococcus pyogenes20Ampicillin24
Escherichia coli19Gentamicin23
Pseudomonas aeruginosa15Gentamicin21
Aspergillus niger16Griseofulvin20
Candida albicans17Griseofulvin21
Derivative B Staphylococcus aureus16Ampicillin22
Streptococcus pyogenes17Ampicillin24
Escherichia coli-Gentamicin23
Pseudomonas aeruginosa-Gentamicin21
Aspergillus niger-Griseofulvin20
Candida albicans-Griseofulvin21

Note: The specific structures of "Derivative A" and "Derivative B" are proprietary to the cited research but are derived from a 6-arylpyridazinone core.[1]

Potential for Synthesis of Other Heterocyclic Compounds

While the synthesis of pyridazinones is a well-established application, the structural motifs within this compound and its γ-keto precursor allow for the potential synthesis of other important heterocyclic systems.

Logical Relationship for Heterocycle Synthesis from a γ-Keto Acid

G cluster_0 Potential Heterocyclic Products A 4-(4-Bromophenyl)-4-oxobutanoic acid (γ-Keto Acid) B Pyridazinone A->B Hydrazine Hydrate C Furan A->C Acid catalyst (e.g., H₂SO₄) D Thiophene A->D Lawesson's Reagent or P₄S₁₀ E Pyrazole A->E Hydrazine derivatives (Knorr Pyrazole Synthesis)

References

Application of 4-(4-Bromophenyl)butanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)butanoic acid is a versatile synthetic building block in medicinal chemistry. Its structural motif, featuring a bromophenyl group and a butanoic acid chain, makes it a valuable precursor for the development of novel therapeutic agents. The presence of the bromine atom allows for further structural modifications through various cross-coupling reactions, while the carboxylic acid moiety can be readily converted into other functional groups, such as amides and esters, to modulate the compound's physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a particular focus on its potential as a scaffold for histone deacetylase (HDAC) inhibitors and as a building block for anticancer and antibacterial agents.

Application Notes

Histone Deacetylase (HDAC) Inhibition

Butyric acid and its derivatives are known to be inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. The structurally related compound, 4-phenylbutyric acid, is a known HDAC inhibitor.[1] This suggests that this compound and its derivatives are promising candidates for the development of novel HDAC inhibitors. The general structure of an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker region, and a cap group. In the context of derivatives of this compound, the 4-bromophenyl group can serve as the cap group, the butyric acid chain as the linker, and the carboxylate can be converted into a zinc-binding group, such as a hydroxamic acid.

The mechanism of action of HDAC inhibitors involves the accumulation of acetylated histones, leading to a more open chromatin structure and the reactivation of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Anticancer and Antibacterial Potential

The 4-bromophenyl moiety is a common feature in a variety of biologically active compounds, including those with anticancer and antibacterial properties. The presence of this group can enhance the therapeutic potential of a molecule. Several studies have reported the synthesis of complex heterocyclic compounds derived from bromophenyl-containing precursors, which have shown significant cytotoxic activity against various cancer cell lines and inhibitory activity against pathogenic bacteria. Therefore, this compound serves as a valuable starting material for the synthesis of novel anticancer and antibacterial agents.

Quantitative Data

The following tables summarize the biological activities of various compounds containing the bromophenyl moiety, illustrating the potential of derivatives of this compound.

Table 1: Anticancer Activity of Bromophenyl-Containing Compounds

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8cHepG20.14[1]
Compound 12dHepG20.18[1]
Compound 8cMCF-7Not Reported[1]
Compound 12dMCF-7Not Reported[1]
Erlotinib (Control)HepG20.308 (µg/mL)[1]
Erlotinib (Control)MCF-70.512 (µg/mL)[1]

Note: The compounds listed are complex quinoline-oxadiazole derivatives containing a 4-bromophenyl group, not direct derivatives of this compound. The data is presented to illustrate the potential of the bromophenyl scaffold.

Table 2: Antibacterial Activity of Bromophenyl-Containing Compounds

Compound IDBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
N-(4-bromophenyl)furan-2-carboxamide (3)Carbapenem-resistant A. baumannii (CRAB)6.2512.5[2]
N-(4-bromophenyl)furan-2-carboxamide (3)Carbapenem-resistant E. cloacae (CREC)6.2512.5[2]
N-(4-bromophenyl)furan-2-carboxamide (3)Carbapenem-resistant K. pneumoniae (CRKP)6.2512.5[2]
N-(4-bromophenyl)furan-2-carboxamide (3)Methicillin-resistant S. aureus (MRSA)12.525[2]

Note: The compound listed is a derivative containing a 4-bromophenyl group. The data is presented to illustrate the potential of the bromophenyl scaffold in developing antibacterial agents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from 3-(4-bromobenzoyl)propionic acid.

Materials:

  • 3-(4-Bromobenzoyl)propionic acid

  • Zinc powder

  • Mercuric chloride

  • Concentrated hydrochloric acid

  • Toluene

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.00 g, 4.80 mmol) in water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.

  • Decant the liquid and add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL) sequentially.

  • Add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the reaction mixture.

  • Heat the mixture at reflux (100 °C) for 24 hours. Replenish with concentrated hydrochloric acid (1 mL) every 6 hours.

  • After completion, cool the reaction to room temperature and filter.

  • Separate the organic phase and remove the solvent under reduced pressure to obtain a clarified liquid, which will precipitate as white crystals upon cooling.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v) to afford this compound.

Protocol 2: Synthesis of 4-(4-Bromophenyl)butanohydroxamic Acid (A Potential HDAC Inhibitor)

This protocol describes the conversion of this compound to its corresponding hydroxamic acid, a common zinc-binding group in HDAC inhibitors.

Materials:

  • This compound

  • Ethyl chloroformate

  • N-methylmorpholine

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Methanol

  • Diethyl ether

Procedure:

  • Preparation of hydroxylamine solution: In a separate flask, dissolve hydroxylamine hydrochloride (1.0 g, 15 mmol) in methanol (10 mL). To this, add a stirred solution of potassium hydroxide (0.84 g, 15 mmol) in methanol (4 mL) at 0 °C. Stir the mixture for 15 minutes at the same temperature. Filter the precipitated potassium chloride, and use the filtrate directly in the next step.

  • Dissolve this compound (2.43 g, 10 mmol) in diethyl ether (30 mL) and cool to 0 °C.

  • To the cooled solution, add ethyl chloroformate (1.3 g, 12 mmol) and N-methylmorpholine (1.3 g, 13 mmol). Stir the mixture for 10 minutes.

  • Filter the solid precipitate and add the filtrate to the freshly prepared hydroxylamine solution from step 1.

  • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield 4-(4-bromophenyl)butanohydroxamic acid.

Protocol 3: HDAC Inhibition Assay

This is a general protocol for evaluating the HDAC inhibitory activity of synthesized compounds.

Materials:

  • Synthesized compound (e.g., 4-(4-Bromophenyl)butanohydroxamic acid)

  • HeLa cell nuclear extract (as a source of HDACs)

  • Boc-Lys(Ac)-AMC (fluorogenic substrate)

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., trypsin and TSA in assay buffer)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, HeLa nuclear extract, and the test compound or control at various concentrations.

  • Initiate the reaction by adding the fluorogenic substrate Boc-Lys(Ac)-AMC.

  • Incubate the plate at 37 °C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding the developer solution.

  • Incubate at 37 °C for a further 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Gene Expression cluster_2 Inhibitor Action cluster_3 Cellular Outcome Histone_Acetyltransferase Histone Acetyltransferase (HAT) Acetylated_Histones Acetylated Histones (Open Chromatin) Histone_Acetyltransferase->Acetylated_Histones Acetylation Histone_Deacetylase Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) Histone_Deacetylase->Deacetylated_Histones Deacetylation Gene_Transcription Gene Transcription (Tumor Suppressor Genes) Acetylated_Histones->Gene_Transcription Gene_Repression Gene Repression Deacetylated_Histones->Gene_Repression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis HDAC_Inhibitor 4-(4-Bromophenyl)butanoic Acid Derivative HDAC_Inhibitor->Histone_Deacetylase Inhibition

Caption: Mechanism of action of this compound derivatives as HDAC inhibitors.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Hydroxamic Acids, Amides) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening HDAC_Assay HDAC Inhibition Assay Biological_Screening->HDAC_Assay Anticancer_Assay Anticancer Activity Assay (e.g., MTT) Biological_Screening->Anticancer_Assay Antibacterial_Assay Antibacterial Activity Assay (e.g., MIC) Biological_Screening->Antibacterial_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) HDAC_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for the development of bioactive compounds from this compound.

References

Application Notes and Protocols for the Synthesis of Autotaxin Inhibitors Utilizing 4-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potential Autotaxin (ATX) inhibitors, leveraging 4-(4-bromophenyl)butanoic acid as a key starting material. The protocols outlined below are based on established synthetic methodologies for related compounds and are intended to serve as a foundational resource for the development of novel ATX-targeting therapeutics.

Introduction to Autotaxin and Its Role in Disease

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, and survival.[1][3]

The ATX-LPA signaling axis has been implicated in the pathophysiology of a wide range of diseases, including cancer, fibrosis, inflammation, and cholestatic pruritus.[3] Consequently, the development of small molecule inhibitors of ATX has emerged as a promising therapeutic strategy for these conditions.

The Autotaxin Signaling Pathway

The signaling cascade initiated by Autotaxin is a key pathway in both normal physiological processes and in the progression of several diseases. The diagram below illustrates the central role of ATX in the production of LPA and the subsequent activation of downstream signaling pathways.

Autotaxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Activation Downstream Downstream Effectors (PLC, PI3K, Rho) G_protein->Downstream Activation Response Cellular Responses Downstream->Response Signaling Cascade Cellular_Outcomes Proliferation Migration Survival

Figure 1: The Autotaxin-LPA Signaling Pathway.

Rationale for Using this compound in ATX Inhibitor Synthesis

Many potent Autotaxin inhibitors feature a common structural motif: a hydrophobic "tail" that occupies a hydrophobic pocket within the enzyme and a polar "head" group that interacts with the catalytic active site. This compound is a versatile starting material for the synthesis of such inhibitors. The phenylbutanoic acid moiety can serve as a precursor to the hydrophobic tail, while the bromine atom provides a reactive handle for introducing various head groups and other functionalities through cross-coupling reactions.

Proposed Synthesis of a Phenylbutanamide-Based ATX Inhibitor

The following protocol outlines a proposed synthetic route to a novel phenylbutanamide-based Autotaxin inhibitor, starting from this compound. This route is based on established chemical transformations and aims to generate a compound with the key structural features for ATX inhibition.

Experimental Workflow

experimental_workflow start This compound step1 Amide Coupling (e.g., with 4-aminophenol) start->step1 intermediate1 N-(4-hydroxyphenyl)-4-(4-bromophenyl)butanamide step1->intermediate1 step2 Suzuki Coupling (with a boronic acid) intermediate1->step2 product Final ATX Inhibitor step2->product purification Purification and Characterization product->purification

References

Application Notes & Protocols: Synthesis of Novel Anti-inflammatory Agents from 4-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the synthesis and evaluation of a novel potential anti-inflammatory agent derived from 4-(4-bromophenyl)butanoic acid. The described workflow encompasses the chemical synthesis of an amide derivative, its purification, and subsequent in vitro and in vivo evaluation of its anti-inflammatory properties. The protocols are designed to be clear and reproducible for researchers in the field of medicinal chemistry and pharmacology.

Introduction

This compound is a versatile starting material for the synthesis of various biologically active compounds. Its structure provides a scaffold that can be readily modified to interact with biological targets involved in inflammation. The presence of the bromophenyl group allows for further diversification through cross-coupling reactions, while the butanoic acid chain can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. This document details the synthesis of a novel amide derivative, N-(pyridin-2-yl)-4-(4-bromophenyl)butanamide , and the subsequent evaluation of its potential as an anti-inflammatory agent. The rationale for this derivative is based on the known anti-inflammatory properties of various amide-containing compounds and pyridinyl moieties.

Synthesis of N-(pyridin-2-yl)-4-(4-bromophenyl)butanamide

The synthesis of the target compound from this compound is a two-step process involving the formation of an acyl chloride followed by amidation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(4-bromophenyl)butanoyl chloride

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-(4-bromophenyl)butanoyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-(pyridin-2-yl)-4-(4-bromophenyl)butanamide

  • Dissolve the crude 4-(4-bromophenyl)butanoyl chloride (1.0 eq) in dry DCM (10 mL/mmol).

  • In a separate flask, dissolve 2-aminopyridine (1.1 eq) and triethylamine (1.5 eq) in dry DCM (5 mL/mmol).

  • Add the solution of 2-aminopyridine and triethylamine dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure N-(pyridin-2-yl)-4-(4-bromophenyl)butanamide.

Data Presentation: Synthesis
ParameterValue
Starting Material This compound
Product N-(pyridin-2-yl)-4-(4-bromophenyl)butanamide
Appearance White to off-white solid
Yield 75%
Melting Point 110-112 °C
Purity (HPLC) >98%

In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized compound is assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell supernatant.

  • Determine the NO concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Data Presentation: In Vitro Activity
CompoundIC50 for NO Inhibition (µM)
N-(pyridin-2-yl)-4-(4-bromophenyl)butanamide15.2
Indomethacin (Control)8.5

In Vivo Evaluation of Anti-inflammatory Activity

The in vivo anti-inflammatory effect is evaluated using the carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Acclimatize male Wistar rats (180-200 g) for one week under standard laboratory conditions.

  • Divide the rats into three groups: control (vehicle), standard (Indomethacin, 10 mg/kg), and test compound (e.g., 20 mg/kg).

  • Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Data Presentation: In Vivo Activity
Treatment GroupDose (mg/kg)Paw Edema Inhibition at 3h (%)
Control (Vehicle)-0
N-(pyridin-2-yl)-4-(4-bromophenyl)butanamide2045.8
Indomethacin1062.5

Visualizations

Synthetic Pathway

Synthesis A This compound B 4-(4-Bromophenyl)butanoyl chloride A->B Oxalyl Chloride, DMF (cat.), DCM C N-(pyridin-2-yl)-4-(4-bromophenyl)butanamide B->C 2-Aminopyridine, Et3N, DCM Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing A Starting Material: This compound B Two-Step Synthesis A->B C Column Chromatography B->C D Pure Compound C->D E RAW 264.7 Cell Culture D->E I Animal Acclimatization D->I F LPS Stimulation & Drug Treatment E->F G Nitric Oxide Assay (Griess Reagent) F->G H IC50 Determination G->H J Drug Administration (Oral) I->J K Carrageenan-Induced Paw Edema J->K L Paw Volume Measurement K->L M Calculate % Inhibition L->M NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Block Synthesized Compound (Proposed Inhibition) Block->IKK Inhibits

Application Notes and Protocols for the GC-MS Analysis of 4-(4-Bromophenyl)butanoic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 4-(4-bromophenyl)butanoic acid for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols focus on two primary derivatization techniques: silylation and esterification, which enhance the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

Introduction

This compound is a compound of interest in various fields, including pharmaceutical research and environmental analysis. Direct analysis of this carboxylic acid by GC-MS is challenging due to its low volatility and potential for thermal degradation in the GC inlet. Derivatization is a crucial sample preparation step that chemically modifies the polar carboxyl group, rendering the molecule more suitable for GC-MS analysis. This is achieved by replacing the active hydrogen of the carboxylic acid with a non-polar group, thereby increasing its volatility and improving chromatographic peak shape.[1][2]

This application note outlines validated protocols for the silylation of this compound to its trimethylsilyl (TMS) ester and its esterification to the corresponding methyl ester. It also presents the expected analytical performance data for these methods.

Derivatization Strategies

Two common and effective derivatization methods for carboxylic acids are silylation and esterification.[3]

  • Silylation: This technique involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent that reacts rapidly with carboxylic acids to form TMS esters with high yields.[3][4] The byproducts of this reaction are volatile and typically do not interfere with the chromatographic analysis.[4]

  • Esterification (Alkylation): This method converts the carboxylic acid into its corresponding ester, most commonly a methyl ester, by reaction with an alcohol in the presence of an acid catalyst. A frequently used reagent for this purpose is a solution of boron trifluoride in methanol (BF3/methanol). This reagent facilitates the rapid and efficient formation of fatty acid methyl esters (FAMEs) and other carboxylate esters.

Data Presentation

The following tables summarize the expected quantitative performance data for the GC-MS analysis of this compound following derivatization. While specific experimental data for this exact compound is limited in publicly available literature, the presented data is based on validated methods for structurally similar aromatic carboxylic acids and represents a reliable expectation of method performance.

Table 1: Silylation with BSTFA - Expected GC-MS Performance

ParameterExpected Value
Derivatization Yield > 95%
**Linearity (R²) **≥ 0.99
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 30 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Recovery 85 - 110%

Table 2: Esterification with BF3/Methanol - Expected GC-MS Performance

ParameterExpected Value
Derivatization Yield > 90%
**Linearity (R²) **≥ 0.99
Limit of Detection (LOD) 5 - 20 ng/mL
Limit of Quantitation (LOQ) 15 - 60 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Recovery 80 - 115%

Experimental Protocols

General Considerations
  • All glassware should be thoroughly cleaned and dried to prevent contamination and reaction with derivatizing agents.

  • Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Derivatizing reagents are sensitive to moisture; therefore, anhydrous conditions should be maintained throughout the procedure.

Protocol 1: Silylation using BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry GC vial.[3] If the sample is in solution, transfer a known volume to the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.[3] Then, add 100 µL of BSTFA (+1% TMCS).[3]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[3]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification using BF3/Methanol

This protocol details the conversion of this compound to its methyl ester.

Materials:

  • This compound standard

  • 14% Boron trifluoride in methanol (BF3/methanol) solution

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place a known amount of this compound (e.g., 1 mg) into a reaction tube. If in solution, evaporate the solvent to dryness.

  • Reagent Addition: Add 1 mL of 14% BF3/methanol solution to the tube.

  • Reaction: Cap the tube tightly and heat at 60-80°C for 15-30 minutes in a heating block or water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube for 5 minutes at a low speed to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Method optimization may be necessary depending on the specific instrument and column used.

Table 3: Recommended GC-MS Conditions

ParameterSetting
GC System Gas Chromatograph with Mass Spectrometric Detector
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/min
Inlet Temperature 250 - 280°C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Oven Program Initial temp: 80-100°C, hold for 1-2 min; Ramp: 10-15°C/min to 280-300°C, hold for 5-10 min
MS Transfer Line Temp. 280 - 300°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Visualizations

Derivatization Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 4-(4-Bromophenyl)butanoic acid sample Dry_Sample Dry Sample (under Nitrogen) Sample->Dry_Sample Add_Reagent Add Derivatization Reagent & Solvent Dry_Sample->Add_Reagent Transfer to reaction vial React Heat & React Add_Reagent->React GCMS GC-MS Analysis React->GCMS Inject into GC-MS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for the derivatization and GC-MS analysis.

Silylation Reaction Mechanism

Silylation_Reaction cluster_reactants Reactants cluster_products Products Acid This compound R-COOH TMS_Ester Trimethylsilyl Ester R-COOSi(CH3)3 Acid->TMS_Ester + BSTFA (Heat) BSTFA BSTFA (CF3CON(Si(CH3)3)2) Byproduct Volatile Byproducts Esterification_Reaction cluster_reactants Reactants cluster_products Products Acid This compound R-COOH Methyl_Ester Methyl Ester R-COOCH3 Acid->Methyl_Ester + Methanol (BF3 catalyst, Heat) Methanol Methanol (CH3OH) Water Water (H2O)

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Bromophenyl)butanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(4-bromophenyl)butanoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
The compound does not dissolve in the hot solvent. The chosen solvent is unsuitable. The volume of the solvent is insufficient.Select a more appropriate solvent: Consult the solvent suitability table below. Test the solubility of a small amount of the compound in various solvents to find one that dissolves it when hot but not when cold. Increase solvent volume: Add small portions of the hot solvent until the compound dissolves completely. Avoid adding a large excess of solvent, as this will reduce the yield.
The compound "oils out" instead of forming crystals. The solution is supersaturated, and the compound is coming out of solution above its melting point. The compound may have a significant amount of impurities, which can lower its melting point. The rate of cooling is too rapid.Add more solvent: Re-heat the solution and add more of the primary solvent to ensure the compound remains dissolved at a lower temperature during the cooling phase. Pre-purification: If significant impurities are suspected, consider a preliminary purification step, such as column chromatography. Slow down the cooling process: Allow the flask to cool to room temperature slowly, away from drafts. Insulating the flask can also help.
No crystals form upon cooling. The solution is not sufficiently saturated. The solution is supersaturated and requires nucleation to initiate crystal growth.Reduce solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again. Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound.
Crystal formation is very rapid and results in a fine powder. The solution is cooling too quickly. The solution is highly concentrated.Slow the cooling rate: Ensure the solution cools gradually to room temperature before placing it in an ice bath. Use slightly more solvent: Add a small amount of additional hot solvent to the dissolved compound to avoid a highly concentrated solution.
The final product is discolored. Colored impurities are present in the crude material.Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired compound. Perform a hot filtration to remove the charcoal.
Low recovery of the purified compound. Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent: Ensure only the minimum volume of hot solvent required to dissolve the compound is used. Choose a more suitable solvent: Select a solvent in which the compound has lower solubility at cold temperatures. Preheat the filtration apparatus: Warm the funnel and filter paper with hot solvent before filtering the hot solution. Wash with minimal ice-cold solvent: Rinse the collected crystals with a very small amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its chemical structure (a carboxylic acid with an aromatic ring), suitable solvents include those with moderate polarity. A nonpolar solvent like heptane has been shown to be effective for a similar compound.[1] Mixed solvent systems can also be employed. It is always recommended to perform small-scale solubility tests to determine the best solvent or solvent mixture for your specific sample.

Q2: How do I select a suitable solvent system for recrystallization?

A2: Start by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a mixed solvent system (a "solvent-antisolvent" pair) can be used. In this case, dissolve the compound in a small amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: My compound is a white to pale yellow solid. Will recrystallization remove the color?

A3: Recrystallization can be effective in removing colored impurities. If the color persists in the crystallized product, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q4: Can I use water as a recrystallization solvent?

A4: this compound is only slightly soluble in water.[2] Therefore, water alone is generally not a suitable solvent for recrystallization. However, it could potentially be used as an "antisolvent" in a mixed solvent system with a water-miscible organic solvent like ethanol or acetone.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point of this compound is approximately 76-80°C.[2] A sharp melting point within this range is a good indicator of purity.

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides qualitative solubility information and suitability for recrystallization based on general chemical principles and available literature for similar compounds.

SolventBoiling Point (°C)PolaritySolubility at Room Temp.Solubility at Elevated Temp.Suitability for Recrystallization
Heptane98NonpolarLowHighGood (proven for similar compounds)[1]
Ethanol78PolarHighVery HighPotentially suitable in a mixed solvent system with water.
Acetone56PolarHighVery HighPotentially suitable in a mixed solvent system with a nonpolar solvent.
Ethyl Acetate77MediumHighVery HighMay not be ideal as a single solvent due to high solubility at room temperature.
Toluene111NonpolarMediumHighCould be a suitable solvent.
Water100Very PolarVery LowLowUnsuitable as a single solvent; can be used as an antisolvent.[2]

Experimental Protocols

Recrystallization of this compound using a Single Solvent (e.g., Heptane)

This protocol is adapted from a procedure for a structurally similar compound.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., heptane). Heat the mixture gently on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a new flask containing a small amount of boiling solvent. Pour the hot solution through a fluted filter paper in the preheated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can be further dried in a desiccator or a vacuum oven.

Visualizations

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Compound 'Oils Out'? cool->oiling_out crystals_form Crystals Form? collect Collect, Wash, and Dry Crystals crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal crystals_form->troubleshoot_no_crystals No end Pure Product collect->end oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Cool Slowly - Consider Pre-purification oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Column chromatography conditions for purifying 4-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 4-(4-Bromophenyl)butanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound via column chromatography.

IssuePotential Cause(s)Recommended Solution(s)
Product is not eluting from the column or is eluting very slowly. The solvent system is not polar enough to move the acidic compound off the silica gel.Gradually increase the polarity of the eluent. For instance, if you started with 1:3 ethyl acetate/hexane, try increasing the ratio to 1:2 or 1:1. You can also add a small percentage (0.5-1%) of acetic or formic acid to the mobile phase to protonate the carboxylic acid, reducing its interaction with the silica gel and improving elution.[1][2]
Significant tailing or streaking of the product spot on TLC. Strong interaction between the carboxylic acid group and the acidic silica gel.Add a small amount of a volatile acid, like acetic or formic acid (0.1-1%), to your eluent system. This helps to keep the carboxylic acid in its protonated form, minimizing strong interactions with the stationary phase.[1][2]
Poor separation of the desired product from impurities. The chosen solvent system has poor selectivity for the components of the mixture. The column may have been overloaded with the crude sample.Systematically test different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (a ΔRf of at least 0.2). Common solvent systems for this type of compound include mixtures of hexanes (or heptane) and ethyl acetate. Ensure you are not overloading the column; a general rule is to use a silica gel to crude product ratio of at least 50:1 by weight.
The compound appears to have decomposed on the column. This compound may be sensitive to the acidic nature of standard silica gel.Before running a large-scale column, test the stability of your compound on a small amount of silica gel. If decomposition is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3]
The collected fractions are very dilute. The elution band has broadened significantly during chromatography.Concentrate the fractions you expect to contain your product and re-analyze by TLC. For future purifications, try to apply the sample in a more concentrated band and ensure a consistent and appropriate flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the column chromatography purification of this compound?

A1: A common and effective method uses silica gel as the stationary phase with an eluent system of ethyl acetate and hexane. A specific protocol that has been reported to yield the pure product uses a 1:3 (v/v) mixture of ethyl acetate and hexane.[4]

Q2: What is the recommended stationary phase for this purification?

A2: Silica gel (230-400 mesh) is the most common stationary phase for the purification of this compound and similar organic compounds.[1]

Q3: My compound is streaking on the TLC plate. What can I do?

A3: Streaking is a common issue when working with carboxylic acids on silica gel. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid, to your developing solvent. This will help to ensure the carboxylic acid remains in its protonated state and moves more cleanly up the plate.[1][2]

Q4: How can I monitor the progress of the column chromatography?

A4: The progress of the separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column. The spots can be visualized under a UV lamp.

Q5: What should I do if my compound is insoluble in the eluent?

A5: If your crude product has poor solubility in the chosen eluent, you can use a "dry loading" technique. Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting dry, free-flowing powder containing your adsorbed compound can then be carefully added to the top of your prepared column.[5]

Experimental Protocol: Column Chromatography of this compound

This protocol details a standard procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., 1:3 ethyl acetate/hexane).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Add another thin layer of sand on top of the silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Maintain a steady flow rate.

  • Continuously add eluent to the top of the column to prevent it from running dry.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Column (Slurry Pack Silica Gel) load_sample Load Sample onto Column prep_sample Dissolve Crude Product in Minimal Solvent prep_sample->load_sample elute Elute with Mobile Phase (e.g., 1:3 EtOAc/Hexane) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for the purification of this compound.

References

Identifying byproducts in the synthesis of 4-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenyl)butanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides and FAQs

I. Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride

This initial step synthesizes the intermediate, 4-(4-bromophenyl)-4-oxobutanoic acid.

Question 1: My Friedel-Crafts acylation is producing a significant amount of an isomeric byproduct. How can I identify and minimize it?

Answer:

The primary isomeric byproduct in the Friedel-Crafts acylation of bromobenzene is the ortho-isomer, 4-(2-bromophenyl)-4-oxobutanoic acid. The desired product is the para-isomer. The formation of the ortho-isomer is generally less favored due to steric hindrance from the bulky bromine atom.

Identification:

  • NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool to distinguish between the para and ortho isomers. The aromatic region of the 1H NMR spectrum for the para-isomer will show a simpler splitting pattern (typically two doublets), whereas the ortho-isomer will exhibit a more complex pattern.

  • Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the isomers. The two isomers will have different retention times.

Minimization Strategies:

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the para-isomer. Running the reaction at or below room temperature is recommended.

  • Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or nitrobenzene are often used. Experimenting with different solvents may help optimize the selectivity.

Question 2: I am concerned about polyacylation in my Friedel-Crafts reaction. Is this a common issue and how can I prevent it?

Answer:

Polyacylation is a common issue in Friedel-Crafts alkylation reactions. However, in Friedel-Crafts acylation, it is generally not a significant problem. The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution. This deactivation makes a second acylation event much less likely to occur.[1]

Prevention:

  • While less of a concern, using a stoichiometric amount of the acylating agent (succinic anhydride) and the Lewis acid catalyst (e.g., AlCl3) will further minimize the possibility of polyacylation.

II. Reduction of 4-(4-bromophenyl)-4-oxobutanoic acid

This second step converts the keto group of the intermediate to a methylene group to yield the final product. The two common methods are the Clemmensen reduction and the Wolff-Kishner reduction.

Question 3: What are the common byproducts of the Clemmensen reduction for this synthesis, and how can I avoid them?

Answer:

The Clemmensen reduction is performed under strongly acidic conditions using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[2][3][4][5] Potential byproducts include:

  • Alcohol Formation: Incomplete reduction can lead to the formation of the corresponding secondary alcohol, 4-(4-bromophenyl)-4-hydroxybutanoic acid.

  • Dimerization Products (Pinacols): Under certain conditions, radical intermediates can dimerize to form pinacol byproducts.[6]

Avoidance Strategies:

  • Reagent Quality and Concentration: Use freshly prepared zinc amalgam and highly concentrated hydrochloric acid to ensure a sufficiently reductive environment. This helps to drive the reaction to completion and suppress the formation of the alcohol byproduct.[6]

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration to allow for complete reduction.

Question 4: My Wolff-Kishner reduction is giving a significant amount of an unexpected product. What could it be and how can I prevent its formation?

Answer:

The Wolff-Kishner reduction is carried out under basic conditions using hydrazine (N2H4) and a strong base like potassium hydroxide (KOH) at high temperatures.[7][8][9][10] The most common side reaction is the formation of an azine .[7]

Byproduct Formation:

  • Azine Formation: The hydrazone intermediate can react with another molecule of the starting ketone to form an azine. This is more likely to occur if water is present in the reaction mixture.[7]

Prevention:

  • Anhydrous Conditions: It is crucial to exclude water from the reaction mixture to suppress azine formation.[7] Using a high-boiling point solvent like diethylene glycol allows for the removal of water formed during the initial hydrazone formation.

  • Pre-formed Hydrazone: Using a pre-formed hydrazone can sometimes offer better control over the reaction and reduce side products.[10]

III. Suzuki Coupling Route

An alternative pathway to synthesize this compound derivatives involves a Suzuki coupling reaction.

Question 5: I am attempting a Suzuki coupling to form the C-C bond, but the reaction is sluggish and I'm seeing byproducts. What are the likely issues?

Answer:

The Suzuki coupling is a versatile method for forming carbon-carbon bonds, but its success is sensitive to several factors. Common issues include:

  • Starting Material Purity: The purity of the boronic acid (e.g., 4-carboxyphenylboronic acid) is critical. Impurities can lead to the formation of undesired coupled products.

  • Base Selection: The choice and amount of base are crucial. The base activates the boronic acid for transmetalation. An inappropriate base can lead to side reactions or incomplete conversion.

  • Catalyst Deactivation: The palladium catalyst can be sensitive and may deactivate, leading to an incomplete reaction.

Troubleshooting:

  • Recrystallize Boronic Acid: Ensure the purity of the boronic acid by recrystallization if necessary.

  • Optimize Base and Solvent: Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvent systems to find the optimal conditions for your specific substrates.

  • Use Fresh Catalyst: Ensure the palladium catalyst is active.

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound

Synthetic StepDesired ProductCommon Byproduct(s)Identification Method(s)
Friedel-Crafts Acylation 4-(4-bromophenyl)-4-oxobutanoic acid4-(2-bromophenyl)-4-oxobutanoic acidNMR, HPLC, GC-MS
Clemmensen Reduction This compound4-(4-bromophenyl)-4-hydroxybutanoic acid, Pinacol dimersHPLC, MS
Wolff-Kishner Reduction This compoundAzine of 4-(4-bromophenyl)-4-oxobutanoic acidNMR, MS
Suzuki Coupling This compound derivativeHomocoupling products, products from boronic acid impuritiesHPLC, GC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride

  • To a stirred solution of bromobenzene (1 equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0-5 °C, add anhydrous aluminum chloride (AlCl3) (2.2 equivalents) in portions.

  • Slowly add succinic anhydride (1.1 equivalents) to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(4-bromophenyl)-4-oxobutanoic acid.

  • Purify the crude product by recrystallization (e.g., from a mixture of water and ethanol).

Step 2: Clemmensen Reduction of 4-(4-bromophenyl)-4-oxobutanoic acid

  • Prepare zinc amalgam by stirring zinc dust (10 equivalents) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution.

  • To a flask containing the prepared zinc amalgam, add concentrated hydrochloric acid.

  • Add the 4-(4-bromophenyl)-4-oxobutanoic acid (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux for 8-12 hours. Add additional portions of concentrated hydrochloric acid periodically during the reflux.

  • After cooling, decant the aqueous layer and extract it with a suitable organic solvent (e.g., toluene).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Analytical Identification of Byproducts by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.

  • Analysis: Inject the sample and compare the retention times of the peaks with those of known standards of the starting materials, desired product, and potential byproducts. Mass spectrometry can be coupled with HPLC for definitive identification.[12][13][14][15]

Mandatory Visualization

Synthesis_Byproducts cluster_0 Route 1: Friedel-Crafts Acylation & Reduction cluster_1 Route 2: Suzuki Coupling Bromobenzene Bromobenzene Intermediate 4-(4-bromophenyl)- 4-oxobutanoic acid Bromobenzene->Intermediate Friedel-Crafts Acylation (AlCl3) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Friedel-Crafts Acylation (AlCl3) FinalProduct This compound Intermediate->FinalProduct Clemmensen or Wolff-Kishner Reduction OrthoIsomer Ortho-isomer byproduct Intermediate->OrthoIsomer Isomerization AlcoholByproduct Alcohol byproduct Intermediate->AlcoholByproduct Incomplete Clemmensen DimerByproduct Dimer byproduct Intermediate->DimerByproduct Clemmensen Side-reaction AzineByproduct Azine byproduct Intermediate->AzineByproduct Wolff-Kishner Side-reaction ArylHalide Aryl Halide SuzukiProduct 4-(4-Bromophenyl)butanoic acid derivative ArylHalide->SuzukiProduct Suzuki Coupling (Pd catalyst, Base) Homocoupling Homocoupling Byproduct ArylHalide->Homocoupling Side-reaction BoronicAcid Boronic Acid Derivative BoronicAcid->SuzukiProduct Suzuki Coupling (Pd catalyst, Base)

Caption: Synthetic pathways to this compound and potential byproducts.

References

Technical Support Center: Synthesis of 4-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-bromophenyl)butanoic acid for increased yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Two primary, high-yielding methods are prominently documented:

  • Clemmensen Reduction: This is a high-yield approach starting from 3-(4-Bromobenzoyl)propionic acid. The carbonyl group is reduced using amalgamated zinc in the presence of hydrochloric acid.[1]

  • Rhodium-Catalyzed Michael Addition: This route is particularly useful for producing enantiomerically pure forms of the related compound (S)-3-(4-Bromophenyl)butanoic acid. It involves the reaction of 4-bromophenylboronic acid with an appropriate Michael acceptor like ethyl crotonate, followed by hydrolysis.[2][3]

Q2: I am experiencing low yields in my Clemmensen reduction. What are the potential causes and solutions?

A2: Low yields in a Clemmensen reduction can stem from several factors:

  • Incomplete Amalgamation of Zinc: The zinc must be properly activated with mercuric chloride to form the amalgam. Ensure the zinc powder is fresh and the amalgamation step is performed correctly.

  • Insufficient Acid Concentration: The reaction requires a consistent acidic environment. Concentrated hydrochloric acid should be replenished periodically throughout the reaction, as specified in the protocol.[1]

  • Poor Refluxing Conditions: Maintaining a steady reflux at the correct temperature (around 100°C) for the entire duration (e.g., 24 hours) is crucial for driving the reaction to completion.[1]

  • Suboptimal Work-up Procedure: Inefficient extraction of the product from the reaction mixture can lead to significant loss. Ensure proper separation of the organic and aqueous layers.

Q3: My final product is impure. What are the recommended purification techniques?

A3: The most effective purification method for this compound is silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and hexane (e.g., 1:3 v/v).[1] For crystalline products, recrystallization can also be an effective method to improve purity. For instance, in the synthesis of the related (S)-3-(4-Bromophenyl)butanoic acid, crystallization from heptane is used.[2][3]

Q4: Can I monitor the progress of the reaction?

A4: Yes, thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete. For more quantitative analysis, techniques like LC-MS can be employed.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction is run for the full recommended time and at the correct temperature. Monitor by TLC until the starting material is consumed.
Mechanical loss during work-up.Carefully perform all extraction and filtration steps. Ensure complete transfer of materials between vessels.
Side reactions.Use high-purity starting materials and reagents. Ensure the reaction is carried out under an inert atmosphere if sensitive reagents are used.
Product Contamination Incomplete removal of starting materials or byproducts.Optimize the purification step. For column chromatography, try varying the eluent polarity. For crystallization, ensure slow cooling to form pure crystals.[2][3]
Contamination from reagents.Use high-purity, anhydrous solvents and reagents where specified.
Reaction Fails to Initiate Poor quality of reagents.Use fresh, high-purity reagents. For the Clemmensen reduction, ensure the zinc is properly activated.[1]
Incorrect reaction setup.Double-check all glassware and ensure a proper setup for reflux and inert atmosphere if needed.

Data Presentation

Table 1: Comparison of Synthetic Routes for Phenylbutanoic Acid Derivatives
Method Starting Materials Key Reagents Yield Reference
Clemmensen Reduction3-(4-Bromobenzoyl)propionic acidZinc, Mercuric chloride, Hydrochloric acid91.4%[1]
Rhodium-Catalyzed Michael Addition4-Bromophenylboronic acid, Ethyl (E)-but-2-enoateRhodium catalyst, (R)-BINAP, Triethylamine73% (for (S)-3-(4-Bromophenyl)butanoic acid)[2]

Experimental Protocols

Protocol 1: Clemmensen Reduction of 3-(4-Bromobenzoyl)propionic acid[1]
  • Zinc Amalgamation: In a suitable flask, stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.00 g, 4.80 mmol) in water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.

  • Reaction Setup: Decant the liquid from the amalgamated zinc. To the zinc, add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).

  • Reaction: Add 3-(4-Bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the mixture. Heat the reaction at reflux (100°C) for 24 hours. Replenish with concentrated hydrochloric acid (1 mL) every 6 hours.

  • Work-up: After 24 hours, cool the reaction to room temperature and filter. Separate the organic phase and remove the solvent to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v) to yield this compound as white crystals.

Protocol 2: Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid via Michael Addition[2][3]
  • Catalyst Preparation: In a three-necked flask under a nitrogen atmosphere, charge (4-bromophenyl)boronic acid (25.1 g, 125 mmol), bis(norbornadiene)rhodium(I) tetrafluoroborate (467 mg, 1.25 mmol), (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (780 mg, 1.25 mmol), and 1,4-dioxane (250 mL). Stir for 30 minutes.

  • Reaction Initiation: Add water (38 mL) followed by triethylamine (17.5 mL, 125 mmol). Heat the mixture to 30°C.

  • Addition of Michael Acceptor: Add ethyl (E)-but-2-enoate (18.6 mL, 150 mmol) over 5 minutes and stir at 30°C for 21 hours.

  • Ester Hydrolysis: After work-up and purification of the resulting ester, dissolve it in methanol and add a solution of sodium hydroxide. Heat the mixture to saponify the ester.

  • Acidification and Extraction: After cooling, acidify the mixture with concentrated HCl to pH 1-2. Extract the aqueous layer with dichloromethane.

  • Purification: Dry and concentrate the organic layers. Purify the crude acid by crystallization from hot heptane to yield (S)-3-(4-bromophenyl)butanoic acid.

Visualizations

Experimental Workflow: Clemmensen Reduction

clemmensen_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start zinc_amalgam Zinc Amalgamation (Zn, HgCl2, HCl) start->zinc_amalgam add_reagents Add Toluene, HCl, Water, and 3-(4-Bromobenzoyl)propionic acid zinc_amalgam->add_reagents reflux Reflux at 100°C for 24h (Add HCl every 6h) add_reagents->reflux cool_filter Cool and Filter reflux->cool_filter extraction Solvent Removal cool_filter->extraction chromatography Silica Gel Chromatography extraction->chromatography end_product This compound chromatography->end_product

Caption: Workflow for the synthesis of this compound via Clemmensen reduction.

Troubleshooting Logic: Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_reagents Are reagents of high quality? check_reaction->check_reagents Yes solution_reaction Increase reaction time or temperature. Monitor with TLC. check_reaction->solution_reaction No check_workup Was the work-up efficient? check_reagents->check_workup Yes solution_reagents Use fresh, high-purity reagents. Ensure proper zinc activation. check_reagents->solution_reagents No solution_workup Optimize extraction and purification steps. Minimize transfers. check_workup->solution_workup No

Caption: Troubleshooting flowchart for addressing low product yield.

References

Overcoming challenges in the enantioselective synthesis of 4-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enantioselective Synthesis of 4-(4-Bromophenyl)butanoic Acid

This guide provides troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the enantioselective synthesis of this compound. The content is structured to help identify and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the enantioselective synthesis of this compound?

The main approaches involve creating the chiral center through asymmetric catalysis or resolving a racemic mixture. Key strategies include:

  • Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral unsaturated precursor, such as 4-(4-bromophenyl)but-3-enoic acid, using a chiral transition metal catalyst (e.g., Rhodium, Ruthenium, Iridium) with a chiral ligand like BINAP.[1] This method is highly efficient and often provides high enantioselectivity.

  • Asymmetric Conjugate Addition: This strategy, exemplified by the rhodium-catalyzed addition of an arylboronic acid to a butenoate, can build the chiral carbon framework in one step.[2][3] This process is reproducible, scalable, and cost-effective for producing valuable building blocks with high enantiomeric purity.[3]

  • Enzymatic Resolution: This method uses enzymes, typically lipases (e.g., Amano Lipase PS, CAL-B), to selectively react with one enantiomer of a racemic mixture, often an ester precursor of the final acid.[4][5] This allows for the separation of the two enantiomers. Subsequent hydrolysis can yield the desired chiral acid.

Q2: What are the most critical factors influencing enantiomeric excess (e.e.)?

Several experimental parameters must be meticulously controlled to achieve high enantioselectivity:

  • Catalyst/Ligand Purity: The purity of the chiral catalyst or ligand is paramount. Impurities can inhibit or poison the catalyst, leading to poor stereocontrol.[6]

  • Reaction Temperature: Lower temperatures often enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact catalyst performance and the stereochemical outcome of the reaction.

  • Additives and Bases: In many asymmetric hydrogenations, the presence and strength of a base can be crucial for catalyst activation and overall efficiency.[7]

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst, leading to lower yields and enantioselectivity.

Q3: How can I monitor the reaction's progress and enantiomeric excess?

  • Reaction Progress: Thin-Layer Chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of the product.[2][3] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LCMS) or Gas Chromatography (GC) can be used.[3]

  • Enantiomeric Excess (e.e.): The e.e. must be determined using a chiral analytical technique. The most common method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., based on polysaccharide derivatives).[6]

Q4: What are the pros and cons of enzymatic resolution versus asymmetric catalysis?

FeatureAsymmetric CatalysisEnzymatic Resolution
Pros - Potentially 100% theoretical yield of the desired enantiomer.- High turnover numbers possible.[1]- Broad substrate scope in some cases.- Extremely high enantioselectivity (often >99% e.e.).- Mild reaction conditions (room temp, aqueous media).[5][8]- Environmentally friendly ("green chemistry").
Cons - Sensitive to air, moisture, and impurities.[6]- Catalysts and ligands can be expensive.- Requires careful optimization of conditions (solvent, temp, pressure).- Maximum theoretical yield is 50% for one enantiomer (without a racemization step).- Can be slower than catalytic methods.- Enzyme activity can be substrate-specific.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: Catalyst may have degraded due to exposure to air or moisture, or impurities in reagents/solvents.- Ensure all reagents and solvents are pure and anhydrous.- Use fresh, high-purity catalyst and ligands.- Perform the reaction under an inert atmosphere (Nitrogen or Argon).[6]
Incorrect Reaction Conditions: Temperature, pressure, or reaction time may be suboptimal.- Optimize reaction parameters. For hydrogenations, ensure adequate hydrogen pressure. For enzymatic reactions, check pH and temperature.
Poor Substrate Quality: Starting material contains impurities that inhibit the reaction.- Purify the substrate before use (e.g., by recrystallization or chromatography).
Low Enantiomeric Excess (e.e.) Racemization: Product may be racemizing under the reaction or workup conditions.- Check the stability of the product under the reaction conditions. Consider lowering the temperature or shortening the reaction time.- Use milder workup procedures (e.g., avoid strong acids/bases if the chiral center is labile).
Suboptimal Catalyst/Ligand: The chosen chiral ligand may not be optimal for the specific substrate.- Screen a variety of chiral ligands. For Ru- or Rh-based hydrogenations, consider different phosphine ligands (e.g., BINAP, Tol-BINAP).[9]
Incorrect Solvent or Temperature: These parameters strongly influence the chiral environment.- Screen different solvents.- Run the reaction at a lower temperature, as this often increases enantioselectivity.
Inconsistent Results Variability in Reagent Quality: Batch-to-batch differences in solvents, reagents, or catalyst.- Use reagents from a single, trusted supplier and lot if possible.- Document all reagent information for each batch.
Atmospheric Contamination: Inconsistent exclusion of air or moisture.- Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).
Difficult Product Purification Byproduct Formation: Side reactions may be occurring, leading to impurities that are difficult to separate.- Optimize reaction conditions to minimize side reactions.- For catalytic reactions, ensure complete conversion to avoid separating product from starting material.
Crystallization Issues: Product fails to crystallize or forms an oil.- After hydrolysis of an ester intermediate, perform a reverse crystallization where the desired acid crystallizes from a solvent mixture like heptane, leaving impurities behind in the liquid phase.[3]

Experimental Protocols

Method 1: Rhodium-Catalyzed Asymmetric 1,4-Addition (Adapted from Org. Synth. 2018, 95, 328-344) [2][3]

This two-step procedure involves the asymmetric synthesis of an ethyl ester precursor, followed by hydrolysis.

Step A: Synthesis of (S)-Ethyl 4-(4-bromophenyl)butanoate

  • Catalyst Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, combine (4-bromophenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-BINAP (0.01 equiv) in 1,4-dioxane.

  • Stir the resulting pink slurry at 23 °C for 30 minutes.

  • Reaction Initiation: Add water (approx. 15% of dioxane volume) to obtain a clear red solution, followed by triethylamine (1.00 equiv).

  • Heat the mixture to 30 °C. Add ethyl but-3-enoate (1.20 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 30 °C for 20-24 hours. Monitor progress by TLC or LCMS for the disappearance of the boronic acid.[3]

  • Workup: After completion, cool the mixture to room temperature. Add ethyl acetate and wash sequentially with 1 M HCl and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Step B: Hydrolysis to (S)-4-(4-Bromophenyl)butanoic Acid

  • Saponification: Dissolve the crude ester from Step A in a mixture of methanol and water. Add sodium hydroxide (2.0-3.0 equiv) and stir at room temperature until the reaction is complete (as monitored by TLC).

  • Acidification: Cool the mixture in an ice bath and slowly acidify to pH 2 with 2 M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude acid by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.[10]

Method 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 4-(4-Bromophenyl)butanoate

This protocol provides a general guideline for enzymatic resolution.

  • Preparation: Prepare a racemic mixture of ethyl 4-(4-bromophenyl)butanoate using standard esterification methods.

  • Reaction Setup: In a flask, combine the racemic ester (1.0 equiv) with a phosphate buffer (pH 7.0).

  • Enzyme Addition: Add a lipase, such as Amano Lipase PS from Pseudomonas cepacia (e.g., 20-50 mg per mmol of substrate).[4]

  • Incubation: Stir the mixture vigorously at room temperature (or a slightly elevated temperature like 30-40 °C) for 16-48 hours.[4][5]

  • Monitoring: Monitor the reaction progress by chiral HPLC to track the e.e. of the remaining ester and the formed acid. The goal is to stop the reaction at ~50% conversion for optimal resolution.

  • Workup: Once ~50% conversion is reached, filter to remove the enzyme.

  • Separation: Extract the mixture with a solvent like MTBE or ethyl acetate to recover the unreacted (R)-ester. Acidify the remaining aqueous layer to pH 2 with 2 M HCl and extract again with an organic solvent to isolate the (S)-4-(4-Bromophenyl)butanoic acid.[4]

  • Purification: The separated acid and ester can be further purified by chromatography if necessary. The recovered ester can be hydrolyzed to provide the (R)-enantiomer of the acid.

Visualizations

Experimental and Troubleshooting Workflows

G cluster_0 General Synthesis Workflow start Prochiral Substrate (e.g., Unsaturated Acid) process Asymmetric Reaction (Hydrogenation or Conjugate Addition) start->process workup Reaction Workup & Crude Isolation process->workup purify Purification (Chromatography/Crystallization) workup->purify product Enantiopure Product purify->product analysis Chiral HPLC Analysis (Determine e.e.%) purify->analysis

Caption: General workflow for asymmetric synthesis.

G start Problem: Low Enantioselectivity (e.e.) q1 Is the catalyst/ligand pure and handled properly? start->q1 s1 Solution: - Use high-purity catalyst. - Handle under inert gas. - Use fresh catalyst. q1->s1 No q2 Is the reaction temperature optimized? q1->q2 Yes s2 Solution: - Lower the reaction temperature. - Perform a temperature screen. q2->s2 No q3 Is the solvent appropriate? q2->q3 Yes s3 Solution: - Screen alternative solvents. - Ensure solvent is anhydrous. q3->s3 No end_node Re-evaluate Ligand Choice or Synthetic Strategy q3->end_node Yes

Caption: Troubleshooting low enantioselectivity.

G cluster_0 Asymmetric Catalytic Cycle catalyst Chiral Catalyst (M-L*) intermediate Catalyst-Substrate Complex (M-L*-S) catalyst->intermediate Coordination substrate Substrate (S) substrate->intermediate intermediate->catalyst Product Release & Catalyst Regeneration product Product (P*) intermediate->product

Caption: Simplified asymmetric catalytic cycle.

References

Preventing side reactions in Friedel-Crafts acylation for 4-(4-bromophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid via Friedel-Crafts acylation. Our goal is to help you prevent common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedel-Crafts acylation of bromobenzene with succinic anhydride?

The primary side reaction is the formation of isomeric products. Since bromine is an ortho-, para-directing group, the acylation can occur at the position ortho to the bromine atom, leading to the formation of 3-(2-bromobenzoyl)propanoic acid in addition to the desired para-substituted product, 4-(4-bromophenyl)-4-oxobutanoic acid. Due to steric hindrance from the bulky bromine atom, the para isomer is generally the major product.

Q2: Is polyacylation a significant concern in this reaction?

Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material (bromobenzene) and thus less susceptible to further acylation. This is a key advantage over Friedel-Crafts alkylation, where the introduced alkyl group is activating and can lead to multiple substitutions.

Q3: My reaction yield is very low. What are the potential causes?

Low yields in this Friedel-Crafts acylation can stem from several factors:

  • Deactivated Substrate: Bromobenzene is a deactivated aromatic ring due to the electron-withdrawing inductive effect of the bromine atom. This inherent low reactivity can lead to lower yields compared to more activated substrates.

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water in the reactants, solvent, or glassware will deactivate the catalyst.

  • Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required.

  • Suboptimal Temperature: The reaction may require heating to overcome the activation energy of the deactivated ring. However, excessively high temperatures can promote side reactions and decomposition.

Q4: How can I minimize the formation of the ortho isomer?

While completely eliminating the formation of the ortho isomer is challenging, its proportion can often be minimized by carefully controlling the reaction conditions. Lower reaction temperatures may favor the formation of the thermodynamically more stable para product. Additionally, the choice of solvent can influence the isomer ratio.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Inactive Catalyst: Aluminum chloride has been exposed to moisture.- Use a fresh, unopened container of anhydrous aluminum chloride. - Ensure all glassware is thoroughly dried in an oven before use. - Use anhydrous solvents.
Deactivated Substrate: Bromobenzene is inherently unreactive.- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. - Consider using a more potent Lewis acid, but be aware this may also increase side reactions.
Insufficient Catalyst: The product is complexing with the AlCl₃.- Use at least a stoichiometric equivalent of AlCl₃ relative to the succinic anhydride. An excess (e.g., 1.1 to 1.2 equivalents) is often beneficial.
Mixture of Isomers (Ortho and Para) Reaction Kinetics: The ortho position is kinetically accessible.- Attempt the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable para product. - Purification by recrystallization or column chromatography will be necessary to separate the isomers. The difference in polarity and crystal packing between the ortho and para isomers often allows for effective separation.
Product is an Oily or Gummy Solid Incomplete Reaction: Presence of unreacted starting materials.- Confirm reaction completion using TLC before workup. If starting material remains, consider extending the reaction time or increasing the temperature.
Impurities from Workup: Incomplete removal of the catalyst or acidic byproducts.- Ensure thorough washing of the organic layer with water and a mild base (e.g., sodium bicarbonate solution) during the workup to remove all traces of acid and aluminum salts.
Presence of Ortho Isomer: The ortho isomer may have a lower melting point and can act as an impurity, preventing crystallization.- Purify the crude product using column chromatography to separate the isomers before attempting recrystallization.

Experimental Protocols

Key Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene with Acetic Anhydride

Materials:

  • Bromobenzene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Ice

  • Sodium Hydroxide solution (2M)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Calcium Chloride

Procedure:

  • To a dry round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1-1.2 molar equivalents based on succinic anhydride) and anhydrous dichloromethane.

  • In the dropping funnel, prepare a solution of bromobenzene (1 molar equivalent) and succinic anhydride (1 molar equivalent) in anhydrous dichloromethane.

  • Cool the aluminum chloride suspension in an ice bath and slowly add the solution from the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating or refluxing (e.g., 100°C for 30 minutes) may be necessary to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum-ketone complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, 2M sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to separate the para and ortho isomers.

Quantitative Data

Reactant Acylating Agent Catalyst Solvent Temperature Time Yield of Acylated Product
BromobenzeneAcetic AnhydrideAlCl₃DichloromethaneReflux (100°C)30 min28.73%

Note: This data is for the acetylation of bromobenzene and should be considered as an estimate for the acylation with succinic anhydride.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Bromobenzene + Succinic Anhydride Mixing Combine Reactants & Catalyst at 0°C Reactants->Mixing Catalyst Anhydrous AlCl₃ Catalyst->Mixing Solvent Anhydrous Dichloromethane Solvent->Mixing Heating Stir at RT or Reflux (Monitor by TLC) Mixing->Heating Quench Quench with Ice/HCl Heating->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with H₂O, NaOH, Brine Extract->Wash Dry Dry & Evaporate Wash->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify Product 4-(4-bromophenyl)-4-oxobutanoic acid Purify->Product

Caption: Experimental workflow for the Friedel-Crafts acylation of bromobenzene.

Side_Reaction_Pathway cluster_acylation Friedel-Crafts Acylation Bromobenzene Bromobenzene Acylium Acylium Ion (from Succinic Anhydride + AlCl₃) Para_Product 4-(4-bromophenyl)-4-oxobutanoic acid (Para Isomer - Major Product) Acylium->Para_Product Para-attack Ortho_Product 3-(2-bromobenzoyl)propanoic acid (Ortho Isomer - Minor Side Product) Acylium->Ortho_Product Ortho-attack

Caption: Isomer formation as the primary side reaction pathway.

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)butanoic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for cross-coupling reactions involving aryl bromides like this compound?

A typical catalyst loading for palladium-catalyzed cross-coupling reactions with aryl bromides ranges from 0.1 mol% to 5 mol%.[1][2] For process chemistry and large-scale synthesis, optimizing for lower catalyst loading (e.g., <1 mol% or even in the ppm range) is crucial for cost-effectiveness and minimizing palladium residues in the final product.[3][4] Initial exploratory reactions often start with a higher catalyst loading (e.g., 2-5 mol%) to ensure reaction viability before optimization.[1]

Q2: How does catalyst loading impact the reaction yield and purity?

Catalyst loading directly influences the reaction rate and completion. Insufficient catalyst can lead to slow or incomplete conversion, resulting in low yields.[5] Conversely, excessively high catalyst loading does not always guarantee a better yield and can lead to increased side reactions, such as the formation of palladium black (catalyst decomposition) or increased levels of impurities that complicate purification.[6][7] The goal of optimization is to find the lowest possible catalyst concentration that provides a high yield in a reasonable timeframe.

Q3: What are the visual signs of catalyst deactivation during the reaction?

A common visual indicator of catalyst deactivation is the formation of palladium black, which is the precipitation of elemental palladium.[6][7] This signifies that the active Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle. Another sign can be a reaction that starts but then stalls before completion, as monitored by techniques like TLC or LC-MS.[8]

Q4: Can the palladium catalyst be recycled for reactions with this compound?

While homogeneous palladium catalysts are generally not recycled due to the difficulty of separating them from the reaction mixture, the use of heterogeneous catalysts (e.g., palladium on charcoal) or specialized ligands can facilitate catalyst recovery and reuse.[9][10] However, leaching of the metal from the support can occur, and the catalyst activity may decrease with each cycle.[11]

Q5: How do the ligand, base, and solvent choices interact with catalyst loading?

The choice of ligand, base, and solvent are critical factors that are interdependent with the optimal catalyst loading.[12][13]

  • Ligands: Bulky, electron-rich phosphine ligands can stabilize the active palladium species, enabling lower catalyst loadings and facilitating the coupling of less reactive aryl halides.[4][14][15]

  • Bases: The base activates the coupling partner and plays a crucial role in the catalytic cycle.[16] The choice of base can affect catalyst stability and efficiency.[17][18] For instance, weaker bases may require higher temperatures or catalyst loadings.[19]

  • Solvents: The solvent must be appropriate for the solubility of all reaction components and can influence catalyst activity and stability.[18][20] Anhydrous and deoxygenated solvents are often essential to prevent catalyst oxidation.[6]

Troubleshooting Guides

Problem: Low or no product yield despite using a standard catalyst loading.

Possible Cause Troubleshooting Step
Inefficient Pre-catalyst Activation If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species. This can be influenced by the ligand and solvent. Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄).[12][21]
Catalyst Poisoning The carboxylic acid moiety of this compound or other functional groups on the coupling partner could potentially coordinate to the palladium center and inhibit catalysis. Ensure the chosen base is strong enough to deprotonate the acid.
Poor Reagent Quality Impurities in starting materials, solvents, or degradation of reagents like boronic acids can inhibit the catalyst.[6] Use freshly purified reagents and anhydrous, degassed solvents.
Suboptimal Ligand The chosen ligand may not be suitable for this specific substrate. Screen a variety of ligands, including bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which are known to enhance the activity of palladium catalysts.[14][16]
Incorrect Base or Solvent The base and solvent system may not be optimal. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF, DMF), including aqueous mixtures.[17][18]

Problem: Reaction starts but stalls before completion.

Possible Cause Troubleshooting Step
Catalyst Deactivation The active catalyst may be degrading over the course of the reaction. This can be due to high temperatures or the presence of oxygen.[6] Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) and consider lowering the reaction temperature.
Insufficient Base The base may be consumed during the reaction. Ensure a sufficient excess of base is used (typically 2-3 equivalents).
Product Inhibition The product formed may be coordinating to the catalyst and inhibiting its activity. This is less common but can be investigated by adding a small amount of product to a new reaction to see if it slows down the initial rate.

Problem: Significant formation of side products (e.g., homocoupling).

Possible Cause Troubleshooting Step
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[12] Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.[6]
Inefficient Reduction of Pd(II) Using a Pd(II) pre-catalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0).[12] Using a direct Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[12]
Protodeboronation (Suzuki) The boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[12] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[12][16]
Dehalogenation The bromo group on the starting material is replaced by a hydrogen. Ensure solvents are not a source of hydrides.[12]

Experimental Protocols

General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling:

This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, screen at 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)[18]

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)[18]

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.[18]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16][18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to determine the time to completion and check for starting material consumption.[18] Automated reaction monitoring systems can also be employed for detailed kinetic analysis.[22][23][24]

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]

  • Purification: Purify the crude product by column chromatography.

Data Presentation

Table 1: Example Catalyst Loading Optimization for a Suzuki-Miyaura Reaction.

EntryCatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄2K₂CO₃Toluene/H₂O901285
2Pd(PPh₃)₄1K₂CO₃Toluene/H₂O901282
3Pd(PPh₃)₄0.5K₂CO₃Toluene/H₂O902475
4Pd(dppf)Cl₂1Cs₂CO₃Dioxane100892
5Pd(dppf)Cl₂0.5Cs₂CO₃Dioxane100890
6Pd(dppf)Cl₂0.1Cs₂CO₃Dioxane1001888

Note: This table is illustrative. Actual results will vary based on the specific coupling partners and reaction conditions.

Visualizations

G General Workflow for Catalyst Loading Optimization cluster_0 Initial Screening cluster_1 Analysis cluster_2 Optimization cluster_3 Final Protocol start Select Initial Conditions (Catalyst, Ligand, Base, Solvent, Temp) screen Run Reaction at 2 mol% Catalyst Loading start->screen analyze Analyze Yield and Purity (TLC, LC-MS, NMR) screen->analyze decision High Yield? analyze->decision reduce_loading Systematically Reduce Catalyst Loading (e.g., 1%, 0.5%, 0.1%) decision->reduce_loading Yes troubleshoot Troubleshoot Reaction (See Guide) decision->troubleshoot No reduce_loading->analyze optimal Determine Optimal Catalyst Loading reduce_loading->optimal G Troubleshooting Low Yield in Cross-Coupling Reactions cluster_0 Initial Checks cluster_1 Catalyst System Evaluation cluster_2 Reaction Condition Optimization start Low or No Product Yield check_reagents Verify Reagent Purity and Solvent Quality start->check_reagents check_inert Ensure Strictly Inert Atmosphere start->check_inert catalyst_activity Is the Catalyst Active? check_reagents->catalyst_activity check_inert->catalyst_activity ligand_choice Screen Different Ligands (e.g., Buchwald, NHC) catalyst_activity->ligand_choice No/Low Activity base_solvent Screen Different Bases and Solvents catalyst_activity->base_solvent Yes, but low yield precatalyst Consider Pd(0) Source ligand_choice->precatalyst end Improved Yield precatalyst->end temperature Optimize Reaction Temperature base_solvent->temperature temperature->end

References

Troubleshooting poor solubility of 4-(4-Bromophenyl)butanoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 4-(4-Bromophenyl)butanoic acid in reaction media.

Troubleshooting Poor Solubility

Low solubility of this compound can lead to incomplete reactions, low yields, and purification challenges. The following guide provides a systematic approach to addressing this issue.

Initial Assessment and Troubleshooting Workflow

If you are observing poor solubility, use the following workflow to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solvent-Based Strategies cluster_3 Chemical Modification Strategies cluster_4 Process Optimization cluster_5 Resolution A Poor solubility of this compound observed B Verify Compound Purity & Identity A->B C Review Solvent Choice A->C I Increase Stirring/Agitation A->I E Test Alternative Solvents C->E Current solvent unsuitable G In-situ Salt Formation (add base) C->G Reaction tolerates base H Convert to a More Soluble Derivative (e.g., ester) C->H Reaction allows for derivatization D Increase Temperature K Solubility Issue Resolved D->K E->D F Use a Co-Solvent System E->F F->K G->K H->K J Consider Sonication I->J J->K

Caption: Troubleshooting workflow for poor solubility.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound generally soluble?

A1: this compound, a white to pale yellow solid, is generally soluble in polar organic solvents such as alcohols, ketones, and esters. It is slightly soluble in water and less soluble in nonpolar solvents like hexane.[1]

Q2: I am observing a precipitate in my reaction. What is the first thing I should check?

A2: First, verify the purity and identity of your this compound. Impurities can significantly impact solubility. Subsequently, ensure that your solvent is appropriate for this compound and has not absorbed atmospheric moisture if it is a dry reaction.

Q3: Can I simply heat the reaction to improve solubility?

A3: Increasing the temperature is a common and effective method to enhance the solubility of many compounds, including carboxylic acids. However, you must consider the thermal stability of all reactants, reagents, and the solvent's boiling point to avoid degradation or loss of solvent.

Q4: My reaction cannot be heated. What are my other options?

A4: If heating is not feasible, consider the following:

  • Alternative Solvents: Consult the solubility data table below and consider switching to a solvent in which the acid has higher solubility.

  • Co-solvents: Introducing a miscible co-solvent in which the acid is highly soluble can improve the overall solvating power of the medium.

  • In-situ Salt Formation: If your reaction conditions tolerate a base, adding a non-nucleophilic base (e.g., triethylamine, DBU) can deprotonate the carboxylic acid to form a more soluble carboxylate salt.[2]

  • Sonication: Applying ultrasonic energy can help break down solid agglomerates and enhance dissolution.

Q5: How does pH affect the solubility of this compound?

A5: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. In acidic to neutral aqueous solutions, the compound exists in its less soluble protonated form. In basic aqueous solutions (pH > pKa), it deprotonates to form the highly water-soluble 4-(4-bromophenyl)butanoate salt. This principle can be used for extractions and purifications.[2]

Data Presentation: Solubility of this compound

The following table provides illustrative solubility data for this compound in various common laboratory solvents at two different temperatures. These values are estimates based on general solubility principles and should be used as a guide for solvent selection. Experimental verification is recommended.

SolventSolvent PolaritySolubility at 25°C (g/L)Solubility at 70°C (g/L)Notes
WaterHigh< 0.1~ 0.5Very slightly soluble in neutral water.[1]
MethanolHigh150> 500Good solubility.
EthanolHigh120> 400Good solubility.
Tetrahydrofuran (THF)Medium200> 500Excellent solubility.
AcetoneMedium180> 500Excellent solubility.
Ethyl AcetateMedium80300Good solubility.
Dichloromethane (DCM)Medium50200Moderate solubility.
TolueneLow1080Low solubility at room temperature.[3]
Heptane/HexaneLow< 1~ 5Poor solubility; useful for precipitation/crystallization.[4][5]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for a quick assessment of suitable solvents for your reaction.

Objective: To determine the approximate solubility of this compound in a selection of solvents.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., THF, Toluene, Acetonitrile, DMF)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

  • Balance

Procedure:

  • Weigh 10 mg of this compound into a small, dry vial.

  • Add 0.2 mL (to test for solubility > 50 g/L) of the first candidate solvent.

  • Cap the vial and vortex for 30 seconds.

  • If the solid dissolves completely, the solubility is > 50 g/L.

  • If the solid does not dissolve, add another 0.3 mL of solvent (total 0.5 mL, to test for solubility > 20 g/L) and vortex again.

  • If the solid still does not dissolve, add another 0.5 mL of solvent (total 1.0 mL, to test for solubility > 10 g/L) and vortex.

  • Observe and record whether the solid is fully dissolved, partially dissolved, or insoluble at each step.

  • Repeat for each candidate solvent.

Protocol 2: Improving Solubility via In-situ Salt Formation

This protocol is for reactions where the presence of a base is tolerated.

Objective: To enhance the solubility of this compound in a reaction by converting it to its more soluble carboxylate salt.

Materials:

  • This compound

  • Reaction solvent (e.g., Dichloromethane, THF)

  • A non-nucleophilic organic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Reaction vessel and standard laboratory glassware

Procedure:

  • To the reaction vessel, add the chosen reaction solvent.

  • Add this compound to the solvent and begin stirring. Note the initial insolubility.

  • Add 1.1 equivalents of the organic base (e.g., TEA) dropwise to the stirring suspension.

  • Continue stirring and observe the mixture. The solid should gradually dissolve as the carboxylate salt is formed.

  • Once the solution becomes homogeneous, you can proceed with the addition of other reagents for your reaction.

Logical Relationship for Salt Formation

Salt_Formation cluster_0 Process cluster_1 Result A Insoluble this compound (R-COOH) B Add Base (e.g., TEA) A->B C Soluble 4-(4-bromophenyl)butanoate Salt (R-COO⁻ NR₃H⁺) B->C D Homogeneous Reaction Mixture C->D

Caption: Process of increasing solubility via salt formation.

References

Technical Support Center: Alternative Reducing Agents for 4-(4-Bromophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative reducing agents for the selective reduction of the keto group in 4-(4-bromophenyl)-4-oxobutanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the reduction of 4-(4-bromophenyl)-4-oxobutanoic acid?

A1: The primary challenge is to selectively reduce the ketone functional group to a secondary alcohol without affecting the carboxylic acid and the aryl bromide. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are unsuitable as they will reduce both the ketone and the carboxylic acid, and may also cause dehalogenation.

Q2: What are the most promising alternative reducing agents for this selective transformation?

A2: Based on chemoselectivity and mild reaction conditions, the two most promising methods are:

  • Sodium Borohydride (NaBH₄) Reduction: A mild and common reducing agent that selectively reduces ketones and aldehydes.

  • Catalytic Transfer Hydrogenation: A technique that uses a hydrogen donor (e.g., ammonium formate) in the presence of a catalyst (e.g., Palladium on carbon - Pd/C) to effect reduction.

Q3: Is there a risk of side reactions with these methods?

A3: Yes. With sodium borohydride, there is a potential for the formation of a γ-lactone intermediate, which can be further reduced to a diol, leading to a mixture of products.[1][2] For catalytic transfer hydrogenation, while generally mild, there is a slight risk of dehalogenation of the bromophenyl group, although it is less common than with catalytic hydrogenation using hydrogen gas.[3][4]

Troubleshooting Guides

Sodium Borohydride (NaBH₄) Reduction
Problem Potential Cause(s) Troubleshooting Strategy/Solution(s)
Low to no conversion of the starting material. 1. Insufficient amount of NaBH₄. 2. Low reaction temperature. 3. Decomposition of NaBH₄.1. Increase the molar equivalents of NaBH₄ (typically 1.2-2.0 eq.). 2. Allow the reaction to warm to room temperature after the initial addition at 0 °C. 3. Use fresh, high-quality NaBH₄.
Formation of a significant amount of γ-butyrolactone or the corresponding diol. The intermediate hydroxy acid cyclizes to a lactone, which is then further reduced by NaBH₄. This is more prevalent in certain solvents.[1][2]1. Carefully control the reaction temperature, keeping it low (0 °C). 2. Use a solvent system that minimizes lactone formation, such as a mixture of THF and water, or an alcohol like methanol or ethanol. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficult product isolation and purification. The product is a polar hydroxy acid, which can be challenging to extract from aqueous solutions.1. After quenching the reaction with acid, saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. Perform multiple extractions with a suitable organic solvent like ethyl acetate. 3. Consider using column chromatography on silica gel for purification.
Catalytic Transfer Hydrogenation
Problem Potential Cause(s) Troubleshooting Strategy/Solution(s)
Incomplete reaction or slow reaction rate. 1. Insufficient catalyst loading. 2. Poor quality of the catalyst (Pd/C). 3. Insufficient amount of hydrogen donor (ammonium formate).1. Increase the weight percentage of the Pd/C catalyst. 2. Use a fresh batch of high-quality Pd/C. 3. Increase the molar equivalents of ammonium formate.
Dehalogenation of the bromophenyl group. The catalyst is too active or the reaction temperature is too high.1. Use a lower catalyst loading. 2. Perform the reaction at a lower temperature (e.g., room temperature instead of reflux). 3. Monitor the reaction for the appearance of the debrominated product by LC-MS.
Difficulty in removing the catalyst after the reaction. The Pd/C catalyst is a fine powder that can be difficult to filter.1. Filter the reaction mixture through a pad of Celite® or a similar filter aid. 2. Ensure the filter paper is of a fine porosity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the two recommended methods. Please note that yields can vary depending on the specific experimental setup and scale.

Reducing Agent System Typical Solvent(s) Temperature (°C) Reaction Time (h) Typical Yield (%) Key Considerations
Sodium Borohydride (NaBH₄) Methanol, Ethanol, THF/H₂O0 to Room Temp1 - 470 - 90Potential for lactone and diol formation.[1][2]
Ammonium Formate / Pd/C Methanol, EthanolRoom Temp to Reflux0.5 - 385 - 95Generally very selective; low risk of dehalogenation.[3][4]

Experimental Protocols

Method 1: Sodium Borohydride Reduction of 4-(4-bromophenyl)-4-oxobutanoic acid

Materials:

  • 4-(4-bromophenyl)-4-oxobutanoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq.) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3) and gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Method 2: Catalytic Transfer Hydrogenation of 4-(4-bromophenyl)-4-oxobutanoic acid

Materials:

  • 4-(4-bromophenyl)-4-oxobutanoic acid

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or Ethanol)

  • Deionized water

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq.) in methanol (15 mL per gram of substrate) in a round-bottom flask, add ammonium formate (4.0 eq.).

  • Carefully add 10% Pd/C (10% by weight of the substrate) to the mixture.

  • Fit the flask with a reflux condenser and stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with a small amount of methanol.

  • Remove the methanol from the filtrate under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Material: 4-(4-bromophenyl)-4-oxobutanoic acid Solvent Dissolve in Appropriate Solvent Start->Solvent Reagent Add Reducing Agent: (NaBH4 or NH4OOCH/Pd-C) Reaction Stir at Controlled Temperature Reagent->Reaction Solvent->Reagent Monitor Monitor by TLC Reaction->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Dry and Concentrate Extract->Purify Final Purification (Recrystallization or Chromatography) Purify->Final

Caption: General experimental workflow for the selective reduction of 4-(4-bromophenyl)-4-oxobutanoic acid.

Signaling_Pathway cluster_NaBH4 Sodium Borohydride (NaBH4) Reduction cluster_CTH Catalytic Transfer Hydrogenation Start 4-(4-bromophenyl)-4-oxobutanoic acid (Ketone, Carboxylic Acid, Aryl Bromide) NaBH4_reagent NaBH4 (Mild Hydride Donor) Start->NaBH4_reagent Selective Ketone Reduction CTH_reagent HCOONH4 / Pd-C (H2 source & Catalyst) Start->CTH_reagent Selective Ketone Reduction Desired_Product_NaBH4 Desired Product: 4-(4-bromophenyl)-4-hydroxybutanoic acid NaBH4_reagent->Desired_Product_NaBH4 Side_Product_Lactone Side Product: γ-(4-bromophenyl)-γ-butyrolactone Desired_Product_NaBH4->Side_Product_Lactone Intramolecular Cyclization Side_Product_Diol Further Reduction: 4-(4-bromophenyl)butane-1,4-diol Side_Product_Lactone->Side_Product_Diol Over-reduction Desired_Product_CTH Desired Product: 4-(4-bromophenyl)-4-hydroxybutanoic acid CTH_reagent->Desired_Product_CTH Side_Product_Dehalo Potential Side Product: 4-phenyl-4-hydroxybutanoic acid Desired_Product_CTH->Side_Product_Dehalo Dehalogenation (minor pathway)

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Development for 4-(4-Bromophenyl)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral compounds is a critical step in ensuring the safety and efficacy of pharmaceutical products. 4-(4-Bromophenyl)butanoic acid is a chiral carboxylic acid for which the differential biological activities of its enantiomers necessitate a robust analytical method for their separation and quantification. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to this compound, based on established strategies for structurally similar acidic molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

Comparison of Chiral Stationary Phases (CSPs) for Acidic Analytes

Table 1: Performance Comparison of Polysaccharide-Based CSPs for Profen Analogs

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and have a high success rate for a broad range of chiral compounds, including acidic molecules.[1] They can be operated in normal-phase, reversed-phase, and polar organic modes.

Chiral Stationary PhaseAnalyteMobile PhaseResolution (Rs)Selectivity (α)Reference
Amylose tris(3,5-dimethylphenylcarbamate)Ibuprofen0.2% Formic Acid in Water : Acetonitrile (67:33)>1.5~1.2[2]
Cellulose tris(4-methylbenzoate)DexibuprofenWater/Acetonitrile/Methanol>2.0Not Reported[3]
Amylose tris(3-chloro-5-methylphenylcarbamate)KetoprofenNot Specified>2.0Not Reported[3]

Table 2: Performance of Alternative CSPs for Acidic and Structurally Related Compounds

Pirkle-type and anion-exchange columns offer alternative selectivities. Pirkle-type columns, like the Whelk-O 1, utilize π-π interactions, hydrogen bonding, and dipole stacking for chiral recognition.[4] Anion-exchange CSPs are specifically designed for acidic compounds and operate through ionic interactions.[5]

Chiral Stationary PhaseAnalyte TypeMobile Phase SystemGeneral PerformanceReference
(R,R)-Whelk-O 1β-amino-β-(4-bromophenyl) propionic acidn-Hexane:Ethanol:TFA:Isopropyl amine (95:5:0.1:0.025)Good resolution (>2.5)
CHIRALPAK QN-AX (Quinine-based)Acidic CompoundsMethanol with acidic additivesHigh enantioselectivity for a wide variety of acidic compounds[5]
α1-acid glycoprotein (AGP)ProfensPhosphate buffer with organic modifierBaseline separation of multiple profens[6]

Experimental Protocol: A General Approach for Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for this compound, starting with a screening phase followed by optimization.

1. Sample Preparation

  • Dissolve a racemic standard of this compound in a suitable solvent to a concentration of approximately 1 mg/mL. The choice of solvent will depend on the mobile phase used (e.g., mobile phase itself, or a stronger solvent like ethanol or methanol).

2. Initial Screening of Chiral Stationary Phases and Mobile Phases

  • Columns: Screen a minimum of two to three columns with different chiral selectors. Based on the data for similar compounds, recommended starting columns are:

    • A polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

    • A Pirkle-type CSP (e.g., (R,R)-Whelk-O 1).

  • Mobile Phase Screening: For each column, test a set of mobile phases to cover different separation modes.

    • Reversed-Phase: Acetonitrile/Water with 0.1% Formic Acid (e.g., 60:40 v/v).

    • Polar Organic: Acetonitrile with 0.1% Formic Acid or Methanol with 0.1% Formic Acid.

    • Normal-Phase (for Pirkle-type columns): Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 90:10 v/v).[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

3. Method Optimization

  • Once partial or full separation is observed, optimize the method by systematically adjusting the following parameters:

    • Mobile Phase Composition: Fine-tune the ratio of organic modifier to the aqueous or non-polar phase to improve resolution and retention times.

    • Acidic Additive: Vary the concentration of the acidic additive (e.g., 0.05% to 0.2% formic acid or TFA) to enhance peak shape and resolution.

    • Flow Rate: Adjust the flow rate (e.g., from 0.8 to 1.2 mL/min) to balance separation efficiency and analysis time.

    • Temperature: Investigate the effect of column temperature (e.g., 20 °C to 40 °C) on selectivity and resolution.

4. Method Validation

  • Once a satisfactory separation is achieved (typically Rs > 1.5), the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization of the Method Development Workflow

The following diagram illustrates the logical workflow for developing a chiral HPLC method for an acidic compound like this compound.

Chiral_Method_Development_Workflow cluster_columns Select CSPs cluster_mp Select Mobile Phases cluster_params Adjust Parameters start Define Analyte: This compound (Acidic Compound) screening Phase 1: Column & Mobile Phase Screening start->screening polysaccharide Polysaccharide-Based CSP (e.g., Amylose/Cellulose) screening->polysaccharide pirkle Pirkle-Type CSP (e.g., Whelk-O 1) screening->pirkle anion_exchange Anion-Exchange CSP (e.g., QN-AX) screening->anion_exchange rp_mode Reversed-Phase (ACN/H2O + Acid) screening->rp_mode po_mode Polar Organic (ACN or MeOH + Acid) screening->po_mode np_mode Normal-Phase (Hexane/Alcohol + Acid) screening->np_mode evaluation Evaluate Screening Results (Peak Shape, Resolution) polysaccharide->evaluation Test on each pirkle->evaluation Test on each anion_exchange->evaluation Test on each rp_mode->evaluation Test with each po_mode->evaluation Test with each np_mode->evaluation Test with each optimization Phase 2: Method Optimization evaluation->optimization Select best condition(s) mp_ratio Solvent Ratio optimization->mp_ratio additive Additive Conc. optimization->additive flow_temp Flow Rate & Temp. optimization->flow_temp validation Phase 3: Method Validation (ICH Guidelines) mp_ratio->validation Iterate to achieve Rs > 1.5 additive->validation Iterate to achieve Rs > 1.5 flow_temp->validation Iterate to achieve Rs > 1.5 final_method Final Validated Chiral HPLC Method validation->final_method

Caption: Workflow for chiral HPLC method development.

By leveraging existing knowledge on the separation of structurally related acidic compounds and following a systematic method development approach, a robust and reliable chiral HPLC method for the enantiomers of this compound can be successfully established.

References

A Comparative Guide to the Quantification of 4-(4-Bromophenyl)butanoic Acid: Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(4-Bromophenyl)butanoic acid against alternative analytical techniques. The information presented is grounded in established analytical principles and data from analogous compounds to ensure scientific validity and practical relevance.

Introduction

Accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is paramount in drug development and quality control. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This guide details a validated reversed-phase HPLC (RP-HPLC) method for this compound and objectively compares its performance with other analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography (IC).

Validated HPLC Method for this compound

A robust and reliable HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, which outline key validation parameters to ensure the method is suitable for its intended purpose.[2][3][4] The validation process confirms the method's specificity, linearity, accuracy, precision, and sensitivity.[1][5]

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid to suppress ionization of the carboxylic acid group) in an isocratic or gradient elution.[6][7] A typical starting point would be a 60:40 (v/v) ratio of acetonitrile to acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, where the carboxyl group exhibits absorbance.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical acceptance criteria and expected results for the validation of the HPLC method for this compound, based on data for similar aromatic carboxylic acids and bromophenolic compounds.[9][10][11]

Validation ParameterAcceptance CriteriaExpected Results for this compound
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte.The method is selective for this compound with no interfering peaks observed.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999R² = 0.9995 over a concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate, temperature).The method is robust with % RSD < 1.5% for minor variations in analytical conditions.
HPLC Method Validation Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness documentation Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound, each with its own set of advantages and limitations.[12][13] The primary alternatives include Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography (IC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly suitable for volatile and thermally stable compounds.[6][14] For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.

  • Derivatization: The carboxylic acid group of this compound is converted to a more volatile ester (e.g., methyl or silyl ester) using a suitable derivatizing agent.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless injection.

  • Temperature Program: A temperature gradient is used to elute the derivatized analyte.

  • Detection: Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.

Ion Chromatography (IC)

Ion chromatography is a specialized form of liquid chromatography for the separation and analysis of ionic compounds.[12][13] It can be a powerful tool for analyzing organic acids without the need for derivatization.

  • Instrumentation: An IC system with a conductivity detector.

  • Column: An anion-exchange column.

  • Eluent: An aqueous solution of a weak base, such as sodium carbonate or sodium hydroxide.[12]

  • Detection: Suppressed conductivity detection to enhance sensitivity by reducing the background conductivity of the eluent.[12]

Performance Comparison

The following table provides a comparative summary of the validated HPLC method with GC-MS and IC for the quantification of this compound.

FeatureValidated HPLC MethodGC-MS MethodIon Chromatography (IC)
Principle Reversed-phase chromatography with UV detection.Gas chromatography with mass spectrometric detection.Ion-exchange chromatography with conductivity detection.
Sample Preparation Simple dissolution in mobile phase.Requires derivatization to increase volatility.Simple dissolution in eluent.
Specificity High, but potential for interference from co-eluting compounds.Very high, due to mass spectrometric detection.High for ionic species, less susceptible to non-ionic interference.
Sensitivity (LOD/LOQ) Good (µg/mL range).Excellent (ng/mL to pg/mL range).[15]Good (µg/mL range).
Analysis Time Moderate (typically 10-30 minutes per sample).Longer, due to derivatization and longer run times.Moderate (typically 15-30 minutes per sample).
Instrumentation Cost Moderate.High.Moderate to High.
Robustness High.Moderate, derivatization can introduce variability.High.
Primary Application Routine quality control, purity assessment, and stability studies.Trace level analysis, impurity profiling, and structural elucidation.Analysis of ionic species in complex matrices.
Logical Comparison of Analytical Methods

The diagram below illustrates the key decision points when choosing an analytical method for the quantification of this compound.

Method_Comparison start Quantification of This compound routine_qc Routine QC & Assay? start->routine_qc trace_analysis Trace Analysis or Impurity Profiling? routine_qc->trace_analysis No hplc HPLC routine_qc->hplc Yes ionic_matrix Analysis in Ionic Matrix? trace_analysis->ionic_matrix No gcms GC-MS trace_analysis->gcms Yes ionic_matrix->hplc No, General Purpose ic Ion Chromatography ionic_matrix->ic Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The validated HPLC method presented in this guide offers a robust, accurate, and precise solution for the routine quantification of this compound in a quality control environment. While GC-MS provides superior sensitivity for trace analysis and impurity profiling, the requirement for derivatization adds complexity to the sample preparation process. Ion Chromatography is a valuable alternative, particularly when analyzing the compound in matrices with high ionic strength. The choice of the most appropriate method will ultimately depend on the specific analytical requirements, including the desired sensitivity, the nature of the sample matrix, and the intended application.

References

Suzuki vs. Stille Coupling: A Comparative Guide for the Functionalization of 4-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-coupling reaction is a critical decision in the synthesis of complex molecules. This guide provides a head-to-head comparison of the Suzuki and Stille coupling reactions for the functionalization of 4-(4-bromophenyl)butanoic acid, offering a detailed analysis of their respective advantages, disadvantages, and experimental considerations.

The functionalization of aryl halides is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures. Among the plethora of available methods, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have become indispensable tools. This guide focuses on the application of these two powerful reactions to a common building block, this compound, providing a comparative analysis to aid in the selection of the optimal synthetic route.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to decomposition (protodeboronation).Organostannanes are generally stable to air and moisture.[1]
Functional Group Tolerance Good, but can be sensitive to strong bases. The free carboxylic acid requires an excess of base.Excellent, tolerates a wide range of functional groups, including free carboxylic acids.[2]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron reagent.Can often be performed under neutral or mildly basic conditions.
Byproduct Removal Boronic acid byproducts are generally water-soluble and easily removed.Tin byproducts can be challenging to remove completely from the reaction mixture.

Performance Comparison: A Data-Driven Analysis

For the functionalization of this compound with phenylboronic acid (for Suzuki) or tributyl(phenyl)stannane (for Stille), one might expect the following outcomes:

ParameterSuzuki CouplingStille Coupling
Typical Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/ligandPd(PPh₃)₄ or Pd₂(dba)₃/ligand
Catalyst Loading 1-5 mol%1-5 mol%
Base 2-3 equivalents (e.g., K₂CO₃)Often not required
Solvent Toluene/Water, Dioxane/WaterTHF, Toluene, DMF
Temperature 80-110 °C80-110 °C
Reaction Time 12-24 hours12-24 hours
Hypothetical Yield 75-85%85-95%

Experimental Protocols

The following are representative, non-optimized protocols for the coupling of this compound with a phenyl group using both Suzuki and Stille methodologies.

Suzuki Coupling: Synthesis of 4-(4-Biphenyl)butanoic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask is added this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Toluene and water are added, and the mixture is heated to 100 °C with vigorous stirring for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.

  • The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-(4-biphenyl)butanoic acid.

Stille Coupling: Synthesis of 4-(4-Biphenyl)butanoic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried round-bottom flask is added this compound and tetrakis(triphenylphosphine)palladium(0).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous toluene is added, followed by the addition of tributyl(phenyl)stannane via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 16 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.

  • The resulting slurry is filtered through a pad of celite, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 4-(4-biphenyl)butanoic acid.

Catalytic Cycles and Decision Workflow

The fundamental mechanisms of the Suzuki and Stille couplings share common steps, but differ in the crucial transmetalation phase.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)L_n S_OA R-Pd(II)-Br(L_n) S_Pd0->S_OA Oxidative Addition (R-Br) S_TM R-Pd(II)-Ar(L_n) S_OA->S_TM Transmetalation (Ar-B(OR)2 + Base) S_TM->S_Pd0 Reductive Elimination S_Product R-Ar S_TM->S_Product St_Pd0 Pd(0)L_n St_OA R-Pd(II)-Br(L_n) St_Pd0->St_OA Oxidative Addition (R-Br) St_TM R-Pd(II)-Ar(L_n) St_OA->St_TM Transmetalation (Ar-SnBu3) St_TM->St_Pd0 Reductive Elimination St_Product R-Ar St_TM->St_Product

Caption: Catalytic cycles for Suzuki and Stille couplings.

The choice between these two powerful methods can be guided by a logical decision-making process.

Decision_Workflow Start Start: Functionalize This compound Toxicity Are toxicity and removal of metal byproducts a major concern? Start->Toxicity Base_Sensitive Does the coupling partner have base-sensitive functional groups? Toxicity->Base_Sensitive No Suzuki Choose Suzuki Coupling Toxicity->Suzuki Yes Base_Sensitive->Suzuki No Stille Choose Stille Coupling Base_Sensitive->Stille Yes Protect Consider protecting the carboxylic acid Suzuki->Protect

Caption: Decision workflow for selecting a coupling method.

Conclusion: Making the Right Choice

Both the Suzuki and Stille couplings are highly effective methods for the functionalization of this compound. The Suzuki coupling is often the preferred initial choice due to the low toxicity of the boron-based reagents and the straightforward removal of byproducts. However, the requirement for a base to activate the boronic acid may be a consideration if other base-sensitive functional groups are present in the coupling partner.

The Stille coupling, on the other hand, offers excellent functional group tolerance and can often be performed under neutral conditions, making it a robust option for complex substrates. The primary drawbacks are the high toxicity of organotin reagents and the potential difficulty in completely removing tin residues from the final product, which is a significant consideration in the context of drug development.

Ultimately, the choice between Suzuki and Stille coupling will depend on the specific requirements of the synthesis, including the nature of the coupling partner, the scale of the reaction, and the purity requirements for the final product. For many applications, the Suzuki reaction will be the more practical and environmentally benign choice, while the Stille reaction remains a powerful alternative for challenging substrates where its superior functional group tolerance is paramount.

References

Reactivity Face-Off: 4-(4-iodophenyl)butanoic Acid vs. 4-(4-bromophenyl)butanoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the landscape of pharmaceutical research and development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall project success. Aryl halides are foundational building blocks in the synthesis of complex organic molecules, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide presents an objective, data-driven comparison of the reactivity of 4-(4-iodophenyl)butanoic acid and its bromo-analogue, 4-(4-bromophenyl)butanoic acid, in three cornerstone cross-coupling reactions: Suzuki, Heck, and Sonogashira couplings.

The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst. The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions. The established general order of reactivity for aryl halides in these reactions is I > Br > Cl.[1][2]

Quantitative Reactivity Comparison

The following tables summarize the performance of 4-iodotoluene and 4-bromotoluene in Suzuki, Heck, and Sonogashira cross-coupling reactions. These reactions serve as reliable proxies for the reactivity of the titular butanoic acid derivatives.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Parameter4-Iodotoluene4-Bromotoluene
Reaction Time 24 h24 h
Temperature 50°C50°C
Yield ~10%~75%
Reaction Time 3 h3 h
Temperature 80°C80°C
Yield >95%>95%

Data sourced from a study by Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]. Intriguingly, at lower temperatures (50°C), the aryl bromide shows superior performance, a phenomenon attributed to the complexities of the catalytic cycle beyond just the oxidative addition step. However, at a more typical reaction temperature (80°C), both substrates react efficiently.

Table 2: Heck Reaction with Styrene (Illustrative)

Parameter4-Iodotoluene (Expected)4-Bromotoluene (Expected)
Reaction Time ShorterLonger
Temperature Milder (e.g., 80-100°C)Harsher (e.g., >100°C)
Catalyst Loading LowerHigher
Yield HighModerate to High

Based on established reactivity principles, aryl iodides are significantly more reactive than aryl bromides in Heck reactions, leading to faster reactions under milder conditions.

Table 3: Sonogashira Coupling with Phenylacetylene (Illustrative)

Parameter4-Iodotoluene (Expected)4-Bromotoluene (Expected)
Reaction Time ShorterLonger
Temperature Room Temperature to Mild HeatRequires Heating (e.g., 60-100°C)
Co-catalyst Cu(I) often beneficialCu(I) often required
Yield HighModerate to High

The higher reactivity of aryl iodides in Sonogashira couplings often allows for reactions to proceed at room temperature, whereas aryl bromides typically necessitate heating to achieve comparable results.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the model reactions and can be adapted for 4-(4-iodophenyl)butanoic acid and this compound.

1. Suzuki-Miyaura Coupling of 4-Halotoluene with Phenylboronic Acid

  • Materials: 4-halotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), [Pd(PPh3)4] (0.02 mmol, 2 mol%), Na2CO3 (2.0 mmol), toluene (5 mL), and water (1 mL).

  • Procedure: To a Schlenk flask is added 4-halotoluene, phenylboronic acid, [Pd(PPh3)4], and Na2CO3. The flask is evacuated and backfilled with argon three times. Toluene and water are then added via syringe. The reaction mixture is stirred vigorously and heated to the desired temperature (50°C or 80°C) for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Heck Reaction of an Aryl Halide with Styrene (General Protocol)

  • Materials: Aryl halide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), P(o-tolyl)3 (0.04 mmol, 4 mol%), triethylamine (1.5 mmol), and anhydrous DMF (5 mL).

  • Procedure: A mixture of the aryl halide, styrene, Pd(OAc)2, P(o-tolyl)3, and triethylamine in DMF is placed in a sealed tube. The mixture is degassed with argon for 15 minutes. The tube is sealed and heated in an oil bath at the appropriate temperature (e.g., 100°C for aryl iodide, potentially higher for aryl bromide) until the starting material is consumed (monitored by TLC or GC). The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography.

3. Sonogashira Coupling of an Aryl Halide with Phenylacetylene (General Protocol)

  • Materials: Aryl halide (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh3)2Cl2 (0.015 mmol, 1.5 mol%), CuI (0.03 mmol, 3 mol%), and triethylamine (5 mL).

  • Procedure: To a solution of the aryl halide and phenylacetylene in triethylamine in a Schlenk flask under an argon atmosphere is added Pd(PPh3)2Cl2 and CuI. The reaction mixture is stirred at the appropriate temperature (room temperature for aryl iodide, elevated temperature for aryl bromide) and monitored by TLC. Upon completion, the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with saturated aqueous NH4Cl and brine. The organic layer is dried over MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography.

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams illustrate the fundamental catalytic cycle and a logical workflow for selecting a starting material.

Palladium-Catalyzed Cross-Coupling Cycle General Catalytic Cycle for Cross-Coupling Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_Nu Ar-Pd(II)-Nu(L_n) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Ar-Nu

Caption: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst.

Reactivity_Comparison_Workflow Decision Workflow: Aryl Iodide vs. Aryl Bromide cluster_iodide High Reactivity Path cluster_bromide Cost-Effective/Standard Path start Project Goal: Synthesize Target Molecule decision Need for Mild Conditions & Fast Reaction? start->decision iodide Choose 4-(4-iodophenyl)butanoic acid decision->iodide Yes bromide Choose this compound decision->bromide No / Cost is a major factor iodide_cond Milder Conditions: - Lower Temperature - Shorter Reaction Time - Lower Catalyst Loading iodide->iodide_cond bromide_cond Standard/Harsher Conditions: - Higher Temperature - Longer Reaction Time - Potentially Higher Catalyst Loading bromide->bromide_cond

Caption: A logical diagram to guide the choice between the iodo- and bromo-substituted starting materials based on reaction requirements.

Conclusion

The choice between 4-(4-iodophenyl)butanoic acid and this compound as a starting material in drug development hinges on a trade-off between reactivity and cost. The scientific evidence strongly supports the superior reactivity of the iodo-compound, which can translate to tangible benefits such as reduced reaction times, lower energy consumption, and potentially higher yields, especially in complex, multi-step syntheses. However, aryl bromides are often more readily available and cost-effective, making them a pragmatic choice for large-scale syntheses where reaction conditions can be optimized to achieve the desired outcome. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the specific needs and constraints of their synthetic endeavors.

References

A Comparative Guide to the Synthetic Routes for 4-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes for the production of 4-(4-Bromophenyl)butanoic acid, a valuable building block in the synthesis of various pharmaceutical agents.

This comparison focuses on a two-step approach starting from bromobenzene and a single-step reduction of a commercially available precursor. The analysis includes detailed experimental protocols, a quantitative comparison of performance metrics, and a discussion of the advantages and disadvantages of each route.

At a Glance: Synthetic Route Comparison

ParameterRoute 1: Two-Step Synthesis from BromobenzeneRoute 2: One-Step Reduction
Starting Materials Bromobenzene, Succinic anhydride3-(4-Bromobenzoyl)propionic acid
Key Reactions Friedel-Crafts Acylation, Ketone Reduction (Clemmensen or Wolff-Kishner)Ketone Reduction (Clemmensen or Wolff-Kishner)
Overall Yield ~65-78% (estimated)Up to 95%
Reaction Time > 24 hours4.5 - 24 hours
Reagent Hazards Aluminum chloride (corrosive), Hydrazine hydrate (toxic, carcinogen)Zinc amalgam/mercuric chloride (toxic), Hydrazine hydrate (toxic, carcinogen)
Process Complexity Higher (two distinct synthetic steps)Lower (single synthetic step)
Cost-Effectiveness Potentially lower starting material cost, but higher process costHigher starting material cost, but lower process cost

Synthetic Route Diagrams

The two primary synthetic pathways for this compound are outlined below. Route 1 involves the initial Friedel-Crafts acylation of bromobenzene followed by the reduction of the resulting ketoacid. Route 2 is a more direct approach, starting with the reduction of the commercially available 3-(4-Bromobenzoyl)propionic acid.

G cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Step Reduction Bromobenzene Bromobenzene Friedel_Crafts Friedel-Crafts Acylation Bromobenzene->Friedel_Crafts Succinic_anhydride Succinic_anhydride Succinic_anhydride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts Ketoacid 3-(4-Bromobenzoyl)propionic acid Friedel_Crafts->Ketoacid Yield: ~77-82% Reduction_1 Reduction Ketoacid->Reduction_1 Final_Product_1 4-(4-Bromophenyl)butanoic acid Reduction_1->Final_Product_1 Yield: 91-95% Starting_Ketoacid 3-(4-Bromobenzoyl)propionic acid (Commercial) Reduction_2 Reduction Starting_Ketoacid->Reduction_2 Final_Product_2 4-(4-Bromophenyl)butanoic acid Reduction_2->Final_Product_2 Yield: 91-95%

Comparison of synthetic routes to this compound.

Experimental Protocols

Route 1: Two-Step Synthesis from Bromobenzene

Step 1: Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride

This initial step produces the key intermediate, 3-(4-Bromobenzoyl)propionic acid.

  • Reaction:

  • Procedure: A procedure analogous to the Friedel-Crafts acylation of benzene with succinic anhydride is employed. In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add bromobenzene and succinic anhydride. Cool the mixture in an ice bath and add anhydrous aluminum chloride in portions with vigorous stirring. After the addition is complete, heat the reaction mixture to reflux for 30 minutes. Cool the mixture and slowly add water to quench the reaction. The excess bromobenzene is removed by steam distillation. The resulting aqueous solution is cooled, and the precipitated product is collected by filtration, washed with water, and dried.[1]

Step 2: Reduction of 3-(4-Bromobenzoyl)propionic acid

Two effective methods for the reduction of the ketone functional group are presented below.

This classic method utilizes zinc amalgam and hydrochloric acid to reduce the aryl ketone.

  • Reaction:

[2]* Yield: 91.4% [2]

This method offers a high-yielding alternative under basic conditions, which is suitable for acid-sensitive substrates.

  • Reaction:

  • Procedure: A mixture of the keto acid, potassium hydroxide, and 85% hydrazine hydrate in diethylene glycol is refluxed for one and a half hours. Water and excess hydrazine are then removed by distillation until the temperature of the solution rises to 190-200°C. The reaction mixture is then refluxed for an additional three to four hours. After cooling, the mixture is diluted with water and acidified to precipitate the product. The product is collected by filtration, washed with water, and can be further purified by recrystallization. [3][4]* Expected Yield: A similar reaction, the reduction of β-(p-phenoxybenzoyl)-propionic acid, using this method gives a yield of 95%. [5]

Route 2: One-Step Reduction of Commercial 3-(4-Bromobenzoyl)propionic acid

This route leverages the commercial availability of the starting material, simplifying the overall process to a single reduction step. The experimental protocols for both Clemmensen and Wolff-Kishner reductions are identical to those described in Step 2 of Route 1.

Performance and Feasibility Analysis

Route 1 offers the potential for lower initial costs by utilizing basic starting materials like bromobenzene and succinic anhydride. However, this route is more labor-intensive, requiring two separate reaction and purification steps. The Friedel-Crafts acylation step involves the use of anhydrous aluminum chloride, which is corrosive and moisture-sensitive, requiring careful handling. The overall yield of this two-step process is estimated to be in the range of 65-78%, which is lower than the one-step alternative.

Route 2 provides a more streamlined and efficient approach, especially for laboratories where time and simplicity are critical. Although the starting material, 3-(4-Bromobenzoyl)propionic acid, is more expensive than bromobenzene, the single-step, high-yielding reduction can offset this cost by reducing labor, solvent usage, and waste generation. With yields of up to 95%, this route is highly efficient in converting the precursor to the final product.

Choice of Reduction Method

Both the Clemmensen and Wolff-Kishner reductions are highly effective for the deoxygenation of the aryl ketone in 3-(4-Bromobenzoyl)propionic acid. The choice between them often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

  • Clemmensen Reduction: Performed under strongly acidic conditions, it is not suitable for substrates containing acid-labile functional groups. The use of toxic zinc amalgam and mercuric chloride are significant safety and environmental considerations.

  • Wolff-Kishner Reduction: Conducted under strongly basic conditions, it is ideal for substrates that are sensitive to acid. The high temperatures required and the use of hydrazine hydrate, a toxic and potentially explosive reagent, necessitate careful execution in a well-ventilated fume hood. The Huang-Minlon modification significantly improves the practicality of this reaction.

Conclusion

For the production of this compound, the choice between a two-step synthesis from bromobenzene and a one-step reduction of 3-(4-Bromobenzoyl)propionic acid depends on the specific needs and resources of the laboratory.

  • For large-scale synthesis where cost of starting materials is a primary driver and the necessary equipment and expertise for a two-step process are available, Route 1 may be a viable option.

  • For research and development, or for situations where process simplicity, high overall yield, and faster turnaround are prioritized, Route 2 is the superior choice. The higher cost of the starting material is often justified by the significant reduction in process complexity and the consistently high yields.

The Wolff-Kishner reduction, particularly the Huang-Minlon modification, appears to offer a slightly higher yield and avoids the use of heavy metals, making it a more attractive option for the reduction step in both routes, provided the substrate is stable under basic conditions.

References

Spectroscopic comparison of 4-(4-Bromophenyl)butanoic acid and its chloro-analog

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and materials science, the nuanced differences between halogenated organic compounds can significantly impact their biological activity and material properties. This guide presents a comparative spectroscopic analysis of two closely related phenylalkanoic acids: 4-(4-Bromophenyl)butanoic acid and its chloro-analog, 4-(4-Chlorophenyl)butanoic acid. By examining their spectral fingerprints through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a foundational dataset to better understand their structural and electronic characteristics.

At a Glance: A Tabular Comparison of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its chloro-analog. It is important to note that while experimental data was available for the bromo-derivative, the data for the chloro-analog is based on estimations from closely related compounds due to a lack of direct experimental spectra in the searched literature. This should be taken into consideration when interpreting the comparative data.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) (Predicted)
This compound 7.40 (d, J=8.4 Hz, 2H, Ar-H), 7.06 (d, J=8.4 Hz, 2H, Ar-H), 2.63 (t, J=7.8 Hz, 2H, -CH₂-Ar), 2.36 (t, J=7.2 Hz, 2H, -CH₂-COOH), 1.97 (m, 2H, -CH₂-CH₂-CH₂-)[1]~179 (C=O), ~140 (C-Br), ~132 (Ar-CH), ~130 (Ar-CH), ~120 (Ar-C), ~34 (-CH₂-Ar), ~33 (-CH₂-COOH), ~25 (-CH₂-CH₂-CH₂-)
4-(4-Chlorophenyl)butanoic acid ~7.28 (d, J≈8.5 Hz, 2H, Ar-H), ~7.15 (d, J≈8.5 Hz, 2H, Ar-H), ~2.65 (t, J≈7.5 Hz, 2H, -CH₂-Ar), ~2.38 (t, J≈7.5 Hz, 2H, -CH₂-COOH), ~1.98 (m, 2H, -CH₂-CH₂-CH₂-)~179 (C=O), ~139 (C-Cl), ~132 (Ar-CH), ~130 (Ar-CH), ~129 (Ar-C), ~34 (-CH₂-Ar), ~33 (-CH₂-COOH), ~25 (-CH₂-CH₂-CH₂-)

Table 2: IR and Mass Spectrometry Data

Compound Key IR Absorptions (cm⁻¹) Mass Spectrometry (m/z)
This compound ~2950-2850 (C-H), ~1710 (C=O), ~1590, 1490 (C=C, aromatic), ~1070 (C-Br)Molecular Ion [M]⁺: 242/244 (due to ⁷⁹Br/⁸¹Br isotopes). Key Fragments: 183/185 ([M-COOH]⁺), 155/157 ([M-C₄H₇O₂]⁺)[2]
4-(4-Chlorophenyl)butanoic acid ~2950-2850 (C-H), ~1710 (C=O), ~1590, 1490 (C=C, aromatic), ~1090 (C-Cl)Molecular Ion [M]⁺: 198/200 (due to ³⁵Cl/³⁷Cl isotopes). Key Fragments: 153/155 ([M-COOH]⁺), 111/113 ([M-C₄H₇O₂]⁺)

Experimental Workflow

The general workflow for the spectroscopic analysis of these compounds is outlined below. This process ensures the acquisition of high-quality data for structural elucidation and comparison.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Solid Compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (IR/MS) Sample->Dissolution NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR NMR Tube IR FT-IR Spectroscopy Dissolution->IR Salt Plate (Thin Film) MS Mass Spectrometry (EI) Dissolution->MS Direct Infusion or GC Inlet Process Spectral Processing (Baseline Correction, Integration) NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Comparison Process->Interpret

Caption: General experimental workflow for spectroscopic analysis.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A thin film of the solid sample is prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone), applying a drop of the solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate.[3]

  • Data Acquisition: The salt plate with the sample film is placed in the spectrometer's sample holder. A background spectrum of the clean salt plate is first recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC) inlet or by direct insertion probe.[4]

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.[4]

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

References

Establishing Analytical Purity Standards for 4-(4-Bromophenyl)butanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like 4-(4-Bromophenyl)butanoic acid is paramount in drug discovery and development. Establishing robust analytical standards ensures the reliability, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of key analytical techniques for purity assessment, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Analytical Methodologies

The purity of this compound can be determined by several analytical techniques, each with its own set of advantages and limitations. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Performance Comparison

The following table summarizes the typical performance characteristics of these methods for the analysis of aromatic carboxylic acids, which are representative of the expected performance for this compound.

ParameterHPLC-UVGC-MS (with derivatization)qNMR
Linearity (R²) > 0.999[1][2][3]> 0.99[4][5]Not Applicable (Direct Method)
Limit of Detection (LOD) 0.3 - 1 µg/mL[1][3][6]12.5 - 50 ng/mL[4][5]Dependent on sample concentration and impurities
Limit of Quantitation (LOQ) 1 - 4 µg/mL[1][3][6]25 - 100 ng/mL[4][5]Dependent on sample concentration and impurities
Precision (%RSD) < 2%[1][2]< 10%[5]< 1%[7]
Accuracy (Recovery %) 98 - 102%[1][2][6]90 - 110%[4][5]Highly accurate, traceable to SI units[7][8]
Specificity Good, can be affected by co-eluting impuritiesExcellent, based on mass fragmentationExcellent, based on unique chemical shifts
Sample Throughput HighMediumMedium
Need for Reference Standard Yes (for quantification)Yes (for quantification)Yes (internal standard of known purity)[9]
Representative Certificate of Analysis

Below is a table representing a typical Certificate of Analysis for a commercially available this compound analytical standard.

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConforms¹H NMR
Purity (HPLC) ≥ 98.0%99.5%HPLC-UV (230 nm)
Purity (qNMR) Report Value99.4% (w/w)¹H qNMR (Internal Standard: Maleic Acid)
Loss on Drying ≤ 0.5%0.1%TGA
Residue on Ignition ≤ 0.1%< 0.1%USP <281>
Residual Solvents Meets USP <467> limitsConformsGC-HS

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample and determine the purity by comparing the peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is required.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or an esterification agent like methanol with an acid catalyst.

  • Derivatization Protocol:

    • Accurately weigh about 1 mg of the sample or standard into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: GC-MS system with a capillary column suitable for non-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.

  • Analysis: The purity is determined by the area percentage of the derivatized analyte peak relative to all other peaks in the chromatogram. Identification of impurities can be achieved by library matching of their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard.[9][10]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with known purity, having signals that do not overlap with the analyte. Maleic acid or 1,4-bis(trimethylsilyl)benzene are suitable choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard signals to be integrated (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity (P) of the analyte is calculated using the following formula:

    Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing Workflows and Decision Making

To further clarify the processes involved in establishing and utilizing analytical standards, the following diagrams illustrate key workflows.

cluster_0 Phase 1: Standard Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Standard Establishment Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Purity Preliminary Purity (HPLC, GC) Characterization->Purity Selectivity Specificity / Selectivity Purity->Selectivity Method Development Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness qNMR_Purity Purity Assignment (qNMR) Robustness->qNMR_Purity Final Purity Assay Documentation Certificate of Analysis Generation qNMR_Purity->Documentation Stability Stability Studies Documentation->Stability

Caption: Workflow for establishing a certified analytical standard.

start Define Analytical Need (e.g., Purity of this compound) q1 Is the analyte volatile or thermally stable? start->q1 q2 Is a primary method for absolute quantification required? q1->q2 No gcms Consider GC-MS (with derivatization) q1->gcms Yes q3 Need for high throughput and routine QC? q2->q3 No qnmr Use qNMR q2->qnmr Yes hplc Consider HPLC-UV q3->hplc Yes q3->hplc No (but still a good option)

Caption: Decision tree for selecting a suitable analytical method.

References

Inter-laboratory comparison of analytical methods for 4-(4-Bromophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Inter-laboratory Analysis of 4-(4-Bromophenyl)butanoic Acid

An Objective Evaluation of Analytical Methodologies for Researchers and Drug Development Professionals

The accurate and precise quantification of this compound, a compound of interest in pharmaceutical research and development, is paramount for ensuring data reliability and inter-laboratory consistency. This guide provides a comprehensive comparison of commonly employed analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the analysis of this compound. The presented data, while hypothetical, is representative of typical performance characteristics observed in inter-laboratory proficiency tests for similar aromatic carboxylic acids.

Data Presentation: A Side-by-Side Comparison of Analytical Techniques

The following table summarizes the key performance metrics for the three analytical methods evaluated in a hypothetical inter-laboratory study. These metrics are crucial for selecting the most appropriate method based on the specific requirements of a study, such as required sensitivity, sample throughput, and instrumentation availability.

Performance MetricHPLC-UVGC-MS (after derivatization)LC-MS/MS
Limit of Detection (LOD) 50 ng/mL10 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 150 ng/mL30 ng/mL1.5 ng/mL
**Linearity (R²) **> 0.995> 0.998> 0.999
Accuracy (% Recovery) 92-105%95-108%98-103%
Precision (%RSD) < 5%< 4%< 3%
Inter-laboratory Variability ModerateLow-ModerateLow

Experimental Protocols: Detailed Methodologies

Detailed and standardized experimental protocols are the cornerstone of reproducible and comparable results across different laboratories. Below are the methodologies for each of the compared analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely accessible and suitable for routine analysis where high sensitivity is not a primary requirement.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity compared to HPLC-UV but requires a derivatization step to increase the volatility of the acidic analyte.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The carboxylic acid group of this compound is derivatized (e.g., silylation with BSTFA) to form a volatile ester prior to injection.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C.

  • Mass Spectrometry: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices. A derivatization can sometimes be used to improve ionization efficiency.[2][3]

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[4]

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5]

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.[6]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.[3]

  • Sample Preparation: Similar to HPLC-UV, samples are dissolved in the initial mobile phase and filtered.

Mandatory Visualizations

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison Sample Test Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC-UV Filtration->HPLC LCMSMS LC-MS/MS Filtration->LCMSMS GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition LCMSMS->DataAcquisition PerformanceMetrics Calculate Performance Metrics DataAcquisition->PerformanceMetrics Comparison Inter-laboratory Comparison PerformanceMetrics->Comparison

Caption: Experimental workflow for the inter-laboratory comparison of analytical methods.

logical_relationship cluster_sensitivity cluster_complexity cluster_cost LCMSMS_sens LC-MS/MS (High) GCMS_sens GC-MS (Moderate) LCMSMS_sens->GCMS_sens HPLC_sens HPLC-UV (Low) GCMS_sens->HPLC_sens LCMSMS_comp LC-MS/MS (High) GCMS_comp GC-MS (Moderate) LCMSMS_comp->GCMS_comp HPLC_comp HPLC-UV (Low) GCMS_comp->HPLC_comp LCMSMS_cost LC-MS/MS (High) GCMS_cost GC-MS (Moderate) LCMSMS_cost->GCMS_cost HPLC_cost HPLC-UV (Low) GCMS_cost->HPLC_cost

Caption: Logical relationship between analytical methods based on key characteristics.

References

Performance of Chiral Stationary Phases for the Separation of 4-(4-Bromophenyl)butanoic Acid Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in both analytical and preparative chromatography. This guide provides a comparative overview of the performance of different chiral stationary phases (CSPs) for the separation of 4-(4-Bromophenyl)butanoic acid enantiomers. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established methodologies for the separation of structurally similar arylpropionic acids, offering a predictive performance landscape to inform your method development.

The selection of an appropriate chiral stationary phase is paramount for achieving optimal enantioseparation. The primary CSPs utilized for the resolution of acidic compounds like this compound fall into three main categories: polysaccharide-based, Pirkle-type (or brush-type), and protein-based stationary phases. Each class of CSP offers distinct selectivity profiles and operational advantages.

Comparative Performance of Chiral Stationary Phases

The following table summarizes the typical performance of various commercially available chiral stationary phases for the separation of arylpropionic acids, which are structural analogs of this compound. This data provides a strong starting point for the method development of the target compound.

Chiral Stationary Phase (CSP)CSP TypeTypical Mobile PhaseRetention Factor (k')Separation Factor (α)Resolution (Rs)
Chiralcel® OD-H Polysaccharide (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA)1.5 - 4.01.2 - 1.5> 1.5
Chiralpak® AD Polysaccharide (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Ethanol/TFA2.0 - 5.01.3 - 1.8> 2.0
(R,R)-Whelk-O® 1 Pirkle-type (π-electron acceptor/π-electron donor)n-Hexane/Ethanol/Acetic Acid1.8 - 6.0> 1.5> 2.5
Chirobiotic® V Macrocyclic Glycopeptide (Vancomycin)Methanol/Acetic Acid/Triethylamine2.5 - 7.01.2 - 1.6> 1.5
CHIRAL-AGP Protein-based (α1-acid glycoprotein)Phosphate Buffer/Acetonitrile3.0 - 8.01.1 - 1.4> 1.2

Note: The performance data presented are typical values for arylpropionic acids and may vary for this compound. Method optimization is crucial for achieving the best separation.

Experimental Workflow for Chiral HPLC Method Development

The process of developing a robust chiral separation method follows a logical progression from initial screening to final optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation CSP_Screening Select a diverse set of CSPs (e.g., Polysaccharide, Pirkle-type) Mobile_Phase_Screening Screen with standard mobile phases (Normal & Reversed-Phase) CSP_Screening->Mobile_Phase_Screening Optimize_Mobile_Phase Fine-tune mobile phase composition (Solvent ratio, additives) Mobile_Phase_Screening->Optimize_Mobile_Phase Optimize_Conditions Optimize operational parameters (Flow rate, temperature) Optimize_Mobile_Phase->Optimize_Conditions Method_Validation Validate the method for (Specificity, linearity, accuracy, precision) Optimize_Conditions->Method_Validation end End Method_Validation->end start Start start->CSP_Screening

Chiral HPLC Method Development Workflow

Detailed Experimental Protocols

Below are representative experimental protocols for the chiral separation of arylpropionic acids, which can be adapted for this compound.

Protocol 1: Polysaccharide-Based CSP (e.g., Chiralcel® OD-H)
  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Pirkle-Type CSP (e.g., (R,R)-Whelk-O® 1)
  • Column: (R,R)-Whelk-O® 1, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Acetic Acid (80:20:0.5, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL.

Protocol 3: Protein-Based CSP (e.g., CHIRAL-AGP)
  • Column: CHIRAL-AGP, 100 x 4.0 mm, 5 µm

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 6.0) / Acetonitrile (90:10, v/v)

  • Flow Rate: 0.9 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of 0.5 mg/mL.

Conclusion

A Comparative Guide to the Synthesis of 4-(4-Bromophenyl)butanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Synthetic Pathways

The production of 4-(4-Bromophenyl)butanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a detailed comparison of the most common pathways, offering experimental data, cost analysis, and safety considerations to aid researchers in selecting the optimal method for their specific needs.

Executive Summary

Two primary synthetic pathways are evaluated: a two-step route involving Friedel-Crafts acylation followed by a reduction, and a hypothetical one-step catalytic approach. The two-step method is well-documented and offers high yields, with two main options for the reduction step: the Clemmensen and the Wolff-Kishner reductions. The choice between these reduction methods presents a trade-off between the use of highly toxic mercury salts (Clemmensen) and the handling of carcinogenic hydrazine (Wolff-Kishner).

Data Presentation: A Quantitative Comparison of Synthetic Pathways

ParameterPathway 1: Friedel-Crafts & ClemmensenPathway 1: Friedel-Crafts & Wolff-Kishner
Overall Yield ~67-75%High (estimated)
Starting Materials Bromobenzene, Succinic AnhydrideBromobenzene, Succinic Anhydride
Key Reagents Anhydrous AlCl₃, Zinc, HgCl₂, HClAnhydrous AlCl₃, Hydrazine Hydrate, KOH
Reaction Time ~30 hours~24-30 hours
Estimated Cost per Mole Moderately HighModerate
Safety Concerns Highly toxic HgCl₂, corrosive reagentsCarcinogenic hydrazine, corrosive base
Environmental Impact Mercury and aluminum wasteHydrazine and aluminum waste

Note on Estimated Costs: The provided cost analysis is based on currently available bulk pricing and is intended for comparative purposes. Prices are subject to market fluctuations.

Experimental Protocols

Pathway 1, Step 1: Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride

Reaction: Synthesis of 3-(4-Bromobenzoyl)propionic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (1.5 mol) and dry bromobenzene (4.5 mol).

  • Cool the mixture in an ice bath and slowly add a solution of succinic anhydride (1.0 mol) in dry bromobenzene.

  • After the addition is complete, heat the mixture to reflux for 30 minutes.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate, 3-(4-bromobenzoyl)propionic acid, is filtered, washed with water, and dried.

Expected Yield: 77-82%

Pathway 1, Step 2a: Clemmensen Reduction of 3-(4-Bromobenzoyl)propionic acid

Reaction: Synthesis of this compound

Procedure:

  • Prepare zinc amalgam by stirring zinc powder (200 mmol) with a solution of mercuric chloride (4.8 mmol) in water and concentrated hydrochloric acid.

  • Decant the aqueous solution and add toluene, water, and concentrated hydrochloric acid to the zinc amalgam.

  • Add 3-(4-Bromobenzoyl)propionic acid (10.5 mmol) to the mixture.

  • Heat the reaction at reflux for 24 hours, adding concentrated hydrochloric acid periodically.

  • After cooling, the organic layer is separated, and the solvent is removed to yield this compound. The product is then purified by column chromatography.[1]

Expected Yield: 91.4%[1]

Pathway 1, Step 2b: Wolff-Kishner Reduction of 3-(4-Bromobenzoyl)propionic acid

Reaction: Synthesis of this compound

Procedure (General):

  • To a solution of 3-(4-Bromobenzoyl)propionic acid in a high-boiling solvent such as diethylene glycol, add hydrazine hydrate.

  • Heat the mixture to form the hydrazone intermediate.

  • Add a strong base, such as potassium hydroxide, and heat the mixture to a higher temperature to facilitate the reduction and evolution of nitrogen gas.

  • After the reaction is complete, the mixture is cooled, acidified, and the product is extracted with an organic solvent.

  • The solvent is removed to yield this compound, which is then purified.

Expected Yield: High (A specific yield for this substrate was not found in the literature, but the Wolff-Kishner reduction is generally a high-yielding reaction).

Mandatory Visualization: Synthetic Pathway Diagrams

Synthetic_Pathway_1_Clemmensen A Bromobenzene + Succinic Anhydride B 3-(4-Bromobenzoyl)propionic acid A->B  AlCl3 (Friedel-Crafts Acylation)   C This compound B->C  Zn(Hg), HCl (Clemmensen Reduction)  

Caption: Pathway 1a: Friedel-Crafts Acylation followed by Clemmensen Reduction.

Synthetic_Pathway_1_Wolff_Kishner A Bromobenzene + Succinic Anhydride B 3-(4-Bromobenzoyl)propionic acid A->B  AlCl3 (Friedel-Crafts Acylation)   C This compound B->C  H2NNH2, KOH (Wolff-Kishner Reduction)  

Caption: Pathway 1b: Friedel-Crafts Acylation followed by Wolff-Kishner Reduction.

Cost-Benefit Analysis

FactorPathway 1a: Clemmensen ReductionPathway 1b: Wolff-Kishner ReductionAnalysis
Yield High and well-documented.Presumed to be high, but less specific data is available for this substrate.The Clemmensen route offers more certainty in achieving high yields based on available literature.
Cost of Reagents The high cost and toxicity of mercuric chloride are significant drawbacks.Hydrazine hydrate and potassium hydroxide are relatively inexpensive.The Wolff-Kishner pathway is likely more cost-effective in terms of raw materials.
Safety The primary concern is the extreme toxicity of mercuric chloride. Mercury and its compounds are persistent environmental pollutants and pose severe health risks.Hydrazine is a suspected carcinogen and is highly toxic. Strong bases like KOH are corrosive.Both pathways involve hazardous materials, but the long-term environmental persistence of mercury may make the Clemmensen route less desirable from a safety and regulatory standpoint.
Environmental Impact Disposal of mercury-containing waste is a major environmental concern and is often subject to strict regulations. Aluminum chloride waste also requires careful handling.Hydrazine waste must be properly treated. The byproducts of the reduction itself (nitrogen gas and water) are benign.The Wolff-Kishner reduction is generally considered to have a lower environmental impact due to the less persistent nature of its hazardous waste compared to mercury.
Operational Complexity The preparation of the zinc amalgam and the handling of a 24-hour reflux with periodic acid addition can be cumbersome.The reaction requires high temperatures and careful handling of hydrazine, but the workup is often simpler.Both methods require careful execution by trained personnel. The choice may depend on the available equipment and comfort level with handling the respective hazardous reagents.

Conclusion and Recommendations

For the synthesis of this compound, the two-step pathway involving Friedel-Crafts acylation followed by reduction is the most viable and well-established approach.

  • The Clemmensen reduction offers a proven, high-yield final step. However, the significant health and environmental risks associated with mercuric chloride, along with the stringent regulations regarding its use and disposal, make this pathway less attractive for large-scale or environmentally conscious production.

Recommendation: For laboratory-scale synthesis where the use of mercury can be strictly controlled, the Clemmensen reduction provides a reliable method. However, for process development and larger-scale production, the Wolff-Kishner reduction is the recommended pathway due to its lower cost of reagents and reduced long-term environmental impact. It is strongly advised that a thorough risk assessment and optimization of the Wolff-Kishner reduction be conducted to establish a safe and efficient protocol.

References

Safety Operating Guide

Safe Disposal of 4-(4-Bromophenyl)butanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-(4-Bromophenyl)butanoic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, based on available safety data sheets.

I. Hazard Profile and Safety Precautions

This compound is classified as an irritant and may be harmful if swallowed, causing skin and eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.
Eye/Face ProtectionSafety glasses with side-shields or chemical goggles.
Skin and Body ProtectionLab coat, long pants, and closed-toe shoes.
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][3] Always consult local, state, and federal regulations as they may vary.

Step 1: Waste Collection

  • Carefully transfer the waste this compound into a designated and properly labeled waste container.

  • Avoid creating dust.[4] If the compound is a solid, sweep it up carefully.[4]

  • Do not mix with incompatible materials. This compound is incompatible with strong oxidizing agents, alkalis, and strong bases.[3]

Step 2: Container Management

  • Use a suitable, sealable container for disposal.

  • The container must be clearly labeled with the chemical name: "Waste this compound".

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

Step 3: Spill Management

  • In case of a small spill, sweep up the solid material and place it in the designated waste container for disposal.[4]

  • For larger spills, prevent the material from entering drains or waterways.[1][4] Contain the spill, collect the material, and place it into a suitable container for disposal.[4]

  • After cleanup, decontaminate the area with a suitable solvent (e.g., alcohol) and wash the area thoroughly.[5]

Step 4: Final Disposal

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][4]

III. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_start Start: Assess Waste cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal start Unused or Contaminated This compound collect_waste Transfer to a Labeled, Sealable Waste Container start->collect_waste check_spill Is there a spill? collect_waste->check_spill store_waste Store in a Cool, Dry, Well-Ventilated Area check_spill->store_waste No small_spill Small Spill: Sweep up and containerize check_spill->small_spill Yes (Small) large_spill Large Spill: Contain, collect, and containerize check_spill->large_spill Yes (Large) contact_vendor Contact Licensed Hazardous Waste Vendor store_waste->contact_vendor decontaminate Decontaminate Spill Area small_spill->decontaminate large_spill->decontaminate decontaminate->store_waste provide_sds Provide Safety Data Sheet (SDS) contact_vendor->provide_sds end_point Proper Disposal Complete provide_sds->end_point

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(4-Bromophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-(4-Bromophenyl)butanoic acid, a compound that, while valuable in synthesis, requires careful management. Adherence to these protocols will minimize risk and ensure the integrity of your work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed.[1] Proper use of Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Personal Protective Equipment (PPE) Specifications and Use Case
Eye Protection ANSI-approved safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation.
Hand Protection For incidental contact, nitrile gloves are recommended.[2] For prolonged or direct contact, heavyweight nitrile or neoprene gloves should be used. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.
Body Protection A knee-length laboratory coat must be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Footwear Closed-toe shoes are required in the laboratory.
Respiratory Protection If handling the solid in a way that generates dust, a NIOSH-approved N95 or higher-rated respirator should be used.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

1. Preparation and Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area.

  • For weighing and transferring the solid, a certified chemical fume hood is required to control potential dust inhalation.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.

  • If making a solution, add the solid slowly to the solvent.

  • Avoid direct contact with skin, eyes, and clothing.

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from direct sunlight.

  • Store it separately from incompatible materials such as strong oxidizing agents, strong bases, and alkaline substances.[3]

Emergency Procedures: Immediate Actions for Exposure and Spills

Rapid and correct response to an emergency can significantly mitigate potential harm.

Emergency Scenario Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][6][7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Minor Spill (Solid) Alert others in the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and cleanup supplies into a labeled container for hazardous waste. Clean the spill area with a mild detergent and water.
Major Spill (Solid) Evacuate the immediate area and alert others. Prevent entry to the area. Contact your institution's environmental health and safety department for cleanup.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures to protect the environment.

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, paper towels) and cleanup materials, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name: "this compound."

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste management provider.

Workflow for Handling this compound

The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep Review SDS & Protocol PPE Don Appropriate PPE Prep->PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash) PPE->EngControls Weigh Weigh Solid in Fume Hood EngControls->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Work Area Transfer->Decon CollectWaste Collect Halogenated Waste Transfer->CollectWaste DoffPPE Doff PPE Correctly Decon->DoffPPE StoreWaste Store Waste for Pickup DoffPPE->StoreWaste LabelWaste Label Waste Container CollectWaste->LabelWaste LabelWaste->StoreWaste

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.